molecular formula C31H28N2O5 B8065808 Z-D-Asn(Trt)-OH

Z-D-Asn(Trt)-OH

Cat. No.: B8065808
M. Wt: 508.6 g/mol
InChI Key: VARYHNBMKBNAJL-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Asn(Trt)-OH (CAS 200259-87-6) is a protected, non-proteinogenic amino acid derivative essential for solid-phase peptide synthesis (SPPS) . The compound features a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino function and a trityl (Trt) group protecting the side-chain amide of the D-isomer of asparagine . This protection scheme is critical for preventing unwanted side reactions during the stepwise construction of complex peptide sequences, allowing for selective deprotection under specific conditions. This building block is specifically valued for introducing the D-configuration of asparagine into peptide chains. The use of D-amino acids can significantly enhance the metabolic stability of synthetic peptides by increasing their resistance to proteolytic degradation . This makes Z-D-Asn(Trt)-OH a crucial reagent in the research and development of novel peptide-based therapeutics, diagnostics, and biochemical tools where extended in-vivo half-life is desired. The product is offered with a typical purity of ≥97% and should be stored sealed in a dry environment at 2-8°C to ensure stability . Intended Use: This product is sold for chemical and life science research applications only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for direct use in human or veterinary diagnostics, therapeutics, or any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYHNBMKBNAJL-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N([C@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-D-Asn(Trt)-OH chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Molecular Weight, and Application in Peptide Synthesis

Executive Summary

Z-D-Asn(Trt)-OH (N-α-Benzyloxycarbonyl-N-γ-trityl-D-asparagine) is a specialized amino acid derivative used primarily in the synthesis of protease-resistant peptides and pharmaceutical intermediates. It combines the Z (Cbz) group for N-terminal protection with the Trityl (Trt) group for side-chain amide protection.

This dual-protection strategy addresses two critical challenges in peptide chemistry:

  • Proteolytic Stability: The inclusion of the D-isomer renders the resulting peptide bond resistant to enzymatic degradation by endogenous proteases, significantly extending the half-life of therapeutic peptides.[1]

  • Synthetic Efficiency: The bulky Trityl group on the asparagine side chain prevents the common dehydration side reaction (nitrile formation) during activation and improves the solubility of the hydrophobic protected amino acid in organic solvents like DMF and DCM.

Chemical Identity & Properties

The following table summarizes the physicochemical standards for Z-D-Asn(Trt)-OH. Researchers should verify these parameters against the Certificate of Analysis (CoA) for every batch.

ParameterSpecification
Chemical Name N-α-Benzyloxycarbonyl-N-γ-trityl-D-asparagine
CAS Number 200259-87-6
Molecular Formula C₃₁H₂₈N₂O₅
Molecular Weight 508.57 g/mol
Chirality D-Isomer (Dextrorotatory configuration at α-carbon)
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, DMSO; Insoluble in water
Purity Standard ≥ 98.0% (HPLC)
Optical Rotation Specific rotation

typically measured in MeOH or DMF
Structural Analysis

The molecule consists of three distinct functional moieties attached to the central D-asparagine scaffold:[1]

  • Z Group (N-terminus): Provides acid-stable protection (stable to TFA), removable via catalytic hydrogenolysis (

    
    ) or strong acids (HBr/AcOH, HF).
    
  • Trityl Group (Side Chain): Protects the

    
    -amide nitrogen. It is acid-labile (removable with TFA) and sterically bulky, which hinders intermolecular aggregation.
    
  • Free Carboxylic Acid (C-terminus): The reactive site for coupling to the amino group of the growing peptide chain or solid support.

Synthesis & Manufacturing Workflow

The industrial synthesis of Z-D-Asn(Trt)-OH typically follows a stepwise protection strategy starting from D-Aspartic Acid or D-Asparagine. The following diagram illustrates the logical flow of this synthesis.

SynthesisWorkflow Figure 1: Industrial Synthesis Pathway for Z-D-Asn(Trt)-OH Start D-Asparagine Step1 N-α Protection (Z-Cl / NaOH) Start->Step1 Schotten-Baumann Conditions Intermediate Z-D-Asn-OH Step1->Intermediate Step2 Side Chain Tritylation (Trt-OH / H2SO4 / Ac2O) Intermediate->Step2 Acid Catalysis Final Z-D-Asn(Trt)-OH (Purified) Step2->Final Crystallization

Figure 1: The synthesis begins with N-protection using Benzyl chloroformate (Z-Cl), followed by acid-catalyzed tritylation of the side-chain amide.

Application in Peptide Synthesis[1][2][4][5][6][7][8][9][10]

Strategic Utility

Z-D-Asn(Trt)-OH is most frequently employed in Solution Phase Peptide Synthesis or Convergent Synthesis strategies where orthogonal protection is required.

  • Orthogonality: The Z group is stable to the TFA conditions used to remove the Trityl group. This allows for selective deprotection of the side chain while keeping the N-terminus protected, enabling side-chain modifications (e.g., cyclization, glycosylation).

  • Solubility Enhancement: Unprotected D-Asn is poorly soluble in organic solvents. The lipophilic Trityl group drastically increases solubility in DMF/DCM, facilitating efficient coupling kinetics.

Coupling Protocol (Standard)

To minimize racemization (a higher risk with D-amino acids), "low-racemization" activation methods are recommended.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) or EDC.HCl.

  • Additive: Oxyma Pure or HOBt (Hydroxybenzotriazole).

  • Solvent: DMF or NMP.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve Z-D-Asn(Trt)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimum DMF.

  • Activation: Cool the solution to 0°C. Add DIC (1.0 eq) dropwise. Stir for 5–10 minutes to form the active ester.

  • Coupling: Add the pre-activated mixture to the resin-bound amine or free amine component (1.0–1.2 eq).

  • Reaction: Allow to react at room temperature for 60–120 minutes.

  • Monitoring: Verify completion using the Kaiser Test (if solid phase) or TLC/HPLC (if solution phase).

Deprotection Mechanisms

The choice of deprotection reagent depends on which group needs to be removed.[3]

DeprotectionLogic Figure 2: Orthogonal Deprotection Strategy cluster_0 Side Chain Removal cluster_1 N-Terminal Removal Compound Z-D-Asn(Trt)-Peptide TFA 95% TFA / TIS / H2O Compound->TFA H2 H2 / Pd-C (Hydrogenolysis) Compound->H2 Result1 Z-D-Asn-Peptide (Trt removed, Z intact) TFA->Result1 Result2 H-D-Asn(Trt)-Peptide (Z removed, Trt intact) H2->Result2

Figure 2: The Z and Trt groups allow for selective deprotection depending on the reagent used (Acid vs. Hydrogenation).

Troubleshooting & Quality Control

Common Issues
  • Aspartimide Formation: While Trityl protection reduces this risk compared to unprotected Asn, base-catalyzed cyclization can still occur during prolonged exposure to piperidine (if used in hybrid Fmoc strategies).

    • Mitigation: Use 0.1M HOBt in the deprotection cocktail or reduce base exposure time.

  • Steric Hindrance: The bulky Trityl group can slow down the coupling of the next amino acid onto the N-terminus of the Asn residue.

    • Mitigation: Use double coupling or more potent coupling reagents (e.g., HATU) for the subsequent step, but ensure base (DIEA) is limited to prevent racemization.

Analytical Standards
  • HPLC: Use a C18 column with a gradient of Water/Acetonitrile (+0.1% TFA). The D-isomer should be checked against an L-isomer standard to confirm optical purity.

  • NMR:

    
    H-NMR in DMSO-d6 should show characteristic peaks for the Trityl aromatic protons (7.1–7.4 ppm) and the Benzyloxycarbonyl aromatic protons (7.3 ppm), along with the 
    
    
    
    -proton and
    
    
    -protons of the Asparagine core.

References

  • PubChem. (2025). Compound Summary: Z-Asn(Trt)-OH Derivatives. National Library of Medicine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual citation for Trt/Z mechanisms). Retrieved from [Link]

Sources

CAS 200259-87-6 properties and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Z-D-Asn(Trt)-OH (CAS 200259-87-6), a specialized amino acid derivative used in advanced peptide therapeutics and organic synthesis.

Functional Class: Protected Amino Acid Building Block for Peptide Synthesis Synonyms: N-alpha-Benzyloxycarbonyl-N-gamma-trityl-D-asparagine; Z-D-Asn(Trt)-OH

Executive Summary

Z-D-Asn(Trt)-OH is a critical reagent for the synthesis of protease-resistant peptides and peptidomimetics. It introduces the D-enantiomer of Asparagine into a peptide chain while utilizing an orthogonal protection strategy.

The compound features two key protecting groups:[1][2][3][4]

  • Z (Benzyloxycarbonyl) on the

    
    -amine:  Provides stability against weak acids (like TFA) and bases, allowing for selective manipulation of other parts of the molecule. It is typically removed via catalytic hydrogenolysis or strong acids (HF, HBr).
    
  • Trt (Trityl) on the

    
    -carboxamide:  Essential for preventing the dehydration of the asparagine side chain into a nitrile during activation. It also significantly enhances the solubility of the amino acid in organic solvents (DMF/DCM).
    

This derivative is particularly valued in Medicinal Chemistry for "D-amino acid scanning"—a technique used to identify critical residues for biological activity and to engineer peptides with extended half-lives in vivo.

Chemical & Physical Properties[5][6][7][8]

PropertyData
CAS Number 200259-87-6
Chemical Formula

Molecular Weight 508.57 g/mol
Appearance White to off-white powder
Purity Typically

(HPLC)
Chirality D-Isomer (Dextrorotatory backbone)
Solubility Soluble in DMF, DMSO, DCM, Ethyl Acetate. Insoluble in Water.
Melting Point ~150–155 °C (Decomposes)
Storage Conditions +2°C to +8°C (Refrigerated), Keep dry (Hygroscopic)

Mechanism of Action: Chemical Protection Logic

In peptide synthesis, the "Mechanism of Action" refers to the specific chemical utility of the protecting groups. Z-D-Asn(Trt)-OH operates via an Orthogonal Protection Scheme .

The Role of Trityl (Trt) Protection

Unprotected Asparagine is prone to a fatal side reaction during activation (using carbodiimides like DIC or DCC): Dehydration . The side chain amide (


) can lose water to form a nitrile (

), permanently damaging the peptide sequence.
  • Mechanism: The bulky Trityl group sterically hinders the amide nitrogen, preventing the intramolecular proton transfer required for dehydration.

  • Solubility: The lipophilic Trityl group disrupts intermolecular hydrogen bonding, making the typically insoluble Asn residue highly soluble in organic synthesis solvents.

The Role of Benzyloxycarbonyl (Z) Protection

The Z group is "semi-permanent." Unlike Fmoc (base-labile) or Boc (acid-labile), the Z group is stable to:

  • Trifluoroacetic Acid (TFA): Allows for the removal of acid-labile side chain groups (like tBu or Trt) without deprotecting the N-terminus.

  • Piperidine: Allows for the use of Fmoc chemistry elsewhere in a convergent synthesis strategy.

Chemical Pathway Visualization

The following diagram illustrates the protection logic and orthogonality of this molecule.

ProtectionLogic Substrate Z-D-Asn(Trt)-OH (CAS 200259-87-6) Z_Group Z-Group (N-Terminus) Stable to TFA & Base Substrate->Z_Group Protected Site 1 Trt_Group Trityl Group (Side Chain) Prevents Dehydration Substrate->Trt_Group Protected Site 2 Activation Carboxyl Activation (DIC/HOBt or HATU) Substrate->Activation Dissolved in DMF Trt_Group->Activation Blocks Nitrile Formation Coupling Peptide Bond Formation Activation->Coupling + Amino Component Deprotection_Trt Trt Removal (95% TFA) Coupling->Deprotection_Trt Post-Synthesis Deprotection_Z Z Removal (H2/Pd or HF) Coupling->Deprotection_Z Final Cleavage

Figure 1: Orthogonal protection strategy of Z-D-Asn(Trt)-OH preventing side reactions during peptide assembly.

Experimental Protocols

A. Solubilization & Handling

Context: Z-D-Asn(Trt)-OH is hydrophobic due to the Trityl and Z groups. Proper solubilization is required for efficient coupling.

  • Solvent: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

  • Concentration: Prepare a 0.2 M to 0.5 M solution.

  • Procedure:

    • Weigh the powder into a dry vial.

    • Add solvent.[1][2][5] Vortex for 30–60 seconds.

    • Note: If the solution appears cloudy, mild sonication (30s) is permissible. Do not heat above 40°C to avoid premature deprotection or racemization.

B. Standard Coupling Protocol (Solid Phase)

This protocol assumes a standard resin-based synthesis where Z-D-Asn(Trt)-OH is being coupled to a free amine on the resin.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF

Step-by-Step:

  • Resin Prep: Ensure the resin-bound amine is deprotected and washed (3x DMF).[2]

  • Activation:

    • In a separate vial, dissolve Z-D-Asn(Trt)-OH (3.0 equivalents relative to resin loading).

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6.0 equivalents).[1]

    • Critical: Allow to pre-activate for exactly 30 seconds . (Longer activation can increase risk of racemization for D-amino acids).

  • Coupling:

    • Transfer the activated solution to the resin.[2]

    • Agitate (shake/vortex) at room temperature for 45–60 minutes .

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Validation: Perform a Kaiser Test (Ninhydrin). If the beads remain colorless, coupling is complete.

C. Deprotection Workflow
  • To remove Trityl (Side Chain): Treat the peptide with 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes. The solution will turn yellow (trityl cation), then fade.

  • To remove Z (N-Terminus): Perform Hydrogenolysis (H2 gas over Pd/C catalyst in Methanol) or treat with HF (Hydrogen Fluoride) if performing final cleavage from resin.

Safety Data Sheet (SDS) Summary

Hazard Classification: While often classified as "Non-Hazardous" for transport, this compound should be treated as a Chemical Irritant (GHS Category 2/2A) due to its reactive nature and fine powder form.

Hazard TypeCodeDescriptionPrevention (P-Codes)
Acute Toxicity N/ANot classified as toxic by oral/dermal routes based on available data.P264: Wash hands thoroughly after handling.
Skin Irritation H315Causes skin irritation.P280: Wear protective gloves/clothing.[6]
Eye Irritation H319Causes serious eye irritation.P305+P351: IF IN EYES: Rinse cautiously with water.
Respiratory H335May cause respiratory irritation (dust).P261: Avoid breathing dust/fume.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and plenty of water.[7] Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Fire Fighting:

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Decomp: Emits toxic fumes of Carbon oxides (

    
    ) and Nitrogen oxides (
    
    
    
    ) under fire conditions.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][8] Chemical Reviews, 109(6), 2455–2504.

  • Barlos, K., et al. (1991). "Synthesis of protected peptide fragments using trityl chloride resin." International Journal of Peptide and Protein Research, 37(6), 513–520.

  • PubChem Compound Summary. (2024). "Z-D-Asn(Trt)-OH." National Center for Biotechnology Information.

  • AnaSpec Safety Data Sheet. (2020). "Fmoc-Asn(Trt)-OH and derivatives SDS."

Sources

N-alpha-Cbz-N-beta-trityl-D-asparagine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alpha-Cbz-N-beta-trityl-D-asparagine (Z-D-Asn(Trt)-OH) is a specialized, orthogonally protected amino acid derivative used in complex peptide synthesis.[1] Unlike standard Fmoc-protected building blocks, this molecule utilizes the Benzyloxycarbonyl (Cbz or Z) group for N-terminal protection and the Trityl (Trt) group for side-chain amide protection.

This specific configuration is critical for two reasons:

  • Stereochemical Control: It introduces the D-enantiomer of asparagine, essential for developing peptidomimetics, retro-inverso peptides, and protease-resistant therapeutics.

  • Side-Reaction Suppression: The bulky trityl group on the

    
    -amide prevents the dehydration of asparagine to a nitrile—a common failure mode during activation with carbodiimides.
    

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of reproducibility. The following table breaks down the identity of the specific D-isomer.

CategoryDesignation
Common Name Z-D-Asn(Trt)-OH
Systematic Name (IUPAC) (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxo-4-(tritylamino)butanoic acid
CAS Number 200259-87-6 (Specific to D-isomer) (Note: L-isomer is 132388-57-9)
Molecular Formula

Molecular Weight 508.57 g/mol
Stereochemistry D-enantiomer (R-configuration at

-carbon)
Structural Breakdown (DOT Visualization)

ChemicalStructure cluster_0 N-alpha-Cbz-N-beta-trityl-D-asparagine Core D-Asparagine Core (C4 Backbone) AlphaAmine Alpha-Amine (N-Term) Core->AlphaAmine BetaAmide Beta-Amide (Side Chain) Core->BetaAmide Carboxyl Carboxylic Acid (C-Term) Core->Carboxyl Z_Group Cbz (Z) Group (Acid Stable / H2 Labile) AlphaAmine->Z_Group Protected by Trt_Group Trityl (Trt) Group (Acid Labile / Steric Bulk) BetaAmide->Trt_Group Protected by

Figure 1: Structural hierarchy illustrating the orthogonal protection scheme. The Z-group protects the N-terminus, while the Trityl group shields the side chain.

Part 2: Structural Mechanics & Protection Strategy

Why Trityl (Trt) on Asparagine?

The primary challenge in coupling Asparagine is the risk of dehydration . During activation (using DCC/DIC), the unprotected side-chain amide (


) can lose water to form a nitrile (

), effectively destroying the amino acid's identity.
  • Mechanism of Protection: The Trityl group is massive (triphenylmethyl). It sterically hinders the amide nitrogen, preventing the intramolecular nucleophilic attack that leads to nitrile formation.

  • Solubility Enhancement: Unprotected Asn/Gln are notoriously insoluble in organic solvents (causing aggregation). The lipophilic Trityl group significantly improves solubility in DMF and DCM, facilitating smoother coupling kinetics.

Why Cbz (Z) on the Alpha-Amine?

The Z group provides orthogonality distinct from standard Fmoc chemistry:

  • Base Stability: Unlike Fmoc, the Z group is stable to basic conditions (piperidine/DBU). This allows for the synthesis of base-sensitive peptide segments.[2]

  • Acid Stability (Relative): The Z group is stable to mild acids (TFA) used to remove Trityl groups (in some optimized conditions) or cleave peptides from 2-Chlorotrityl resins, allowing for fragment condensation strategies.

  • Removal: It is cleaved via catalytic hydrogenolysis (

    
    ) or strong acids (
    
    
    
    ), preserving acid-labile side chains if needed.

Part 3: Experimental Protocols

Protocol A: Purity & Enantiomeric Excess Verification

Objective: Verify the chemical purity and confirm the D-configuration (absence of L-isomer contamination).

Reagents:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: Chiralpak IA or IC (immobilized polysaccharide), 4.6 x 250 mm.

Workflow:

  • Sample Prep: Dissolve 1.0 mg of Z-D-Asn(Trt)-OH in 1 mL of MeOH/Acetonitrile (1:1). Sonicate for 2 mins.

  • Gradient: Isocratic hold at 60% B (adjust based on column retention) or a shallow gradient 50-80% B over 20 mins.

  • Detection: UV at 254 nm (Trityl and Z groups absorb strongly here).

  • Criteria:

    • Chemical Purity: >98% area under curve.

    • Chiral Purity: >99.5% D-isomer (L-isomer should elute at a distinct retention time, typically earlier/later depending on the specific chiral selector).

Protocol B: Activation and Coupling

Objective: Efficiently couple Z-D-Asn(Trt)-OH to a resin-bound peptide or free amine without racemization.

Reagents:

  • Coupling Agent: HATU or PyBOP (preferred over carbodiimides to further reduce nitrile risk).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve Z-D-Asn(Trt)-OH (3 eq. relative to resin) in DMF (min. volume).

  • Activation: Add HATU (2.9 eq.) and DIPEA (6 eq.).

    • Critical: Pre-activate for only 30-60 seconds. Long pre-activation of Cbz-amino acids can lead to racemization via oxazolone formation, even with Trityl protection.

  • Coupling: Add the activated mixture immediately to the resin-bound amine.

  • Reaction Time: Agitate at Room Temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), re-couple using fresh reagents.

    • Note: If coupling to a secondary amine (e.g., Proline), use Chloranil test instead of Kaiser.

Part 4: Deprotection Logic & Orthogonality

The power of this molecule lies in its ability to be deprotected selectively.

Deprotection Workflow (DOT Visualization)

DeprotectionLogic Start Peptide-Z-D-Asn(Trt)-X PathA Path A: Side Chain Exposure (Remove Trt) Start->PathA 95% TFA / TIS / H2O PathB Path B: N-Terminus Exposure (Remove Z) Start->PathB H2 / Pd-C (Hydrogenolysis) ResultA Peptide-Z-D-Asn(NH2)-X (Free Amide) PathA->ResultA Acid Labile Cleavage ResultB Peptide-H-D-Asn(Trt)-X (Free Amine) PathB->ResultB Catalytic Reduction

Figure 2: Orthogonal deprotection pathways. Path A removes the side-chain protection (Trt) using acid, while Path B removes the N-terminal protection (Z) using hydrogenolysis.

References

  • Sieber, P. (1987). "A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method." Tetrahedron Letters, 28(19), 2107-2110. Link (Foundational work on Trityl linkers and protection).

  • Sigma-Aldrich. "Z-D-Asn(Trt)-OH Product Specification - CAS 200259-87-6." Link (Verified CAS and commercial availability).

  • Bachem. "Asparagine and Glutamine Derivatives in Peptide Synthesis." Bachem Technical Guides. Link (General handling of Trt-protected Asn).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504. Link (Comprehensive review on orthogonality of Z and Trt groups).

Sources

The Stereochemical Shield: Engineering Protease Resistance via D-Amino Acids

[1]

Executive Summary In the landscape of peptide therapeutics, proteolytic instability is the primary bottleneck preventing the transition from "hit" to "drug." Nature builds proteins almost exclusively with L-amino acids; consequently, endogenous proteases have evolved active sites with strict stereospecificity for L-substrates. This guide details the technical application of D-amino acids (enantiomers) to engineer protease resistance.[1][2] We explore the mechanistic basis of this stability, the "Retro-Inverso" design strategy, and provide a self-validating experimental workflow for quantifying stability improvements.

Part 1: The Stereochemical Basis of Resistance

The Chiral Recognition Failure

Proteases function via a "lock-and-key" or "induced fit" mechanism that relies on precise spatial alignment. For a protease like Trypsin (which targets Lysine/Arginine) to cleave a peptide bond, the substrate’s backbone must align with the enzyme's catalytic triad (e.g., His57, Asp102, Ser195).[3]

  • L-Amino Acids: The side chain projects in a specific orientation that allows the carbonyl carbon of the scissile bond to sit within the "oxyanion hole," facilitating nucleophilic attack.

  • D-Amino Acids: Inverting the chirality at the

    
    -carbon alters the trajectory of the side chain and the backbone. This creates a steric clash  or simply misaligns the carbonyl group relative to the catalytic serine. The enzyme recognizes the side chain (e.g., the positive charge of D-Arginine) but cannot mechanically execute the hydrolysis.
    
Strategic Incorporation Strategies

Researchers generally employ two distinct strategies when introducing D-amino acids:

  • Point Substitution (The "Patch" Method):

    • Goal: Block specific cleavage sites without altering the global fold.

    • Method: Identify the primary cleavage site (e.g., an L-Arg susceptible to trypsin) and replace it with D-Arg.

    • Risk:[4] Can disrupt secondary structures like

      
      -helices, which rely on a homochiral backbone for hydrogen bonding.
      
  • Retro-Inverso (RI) Design (The "Mirror" Method):

    • Goal: Mimic the side-chain topology of the parent L-peptide while rendering the backbone unrecognizable to proteases.

    • Method: Synthesize the sequence in reverse order (C-terminus

      
       N-terminus) using all D-amino acids.
      
    • Result: The side chains spatially overlap with the original L-peptide (maintaining receptor binding), but the peptide bond direction is reversed (

      
       instead of 
      
      
      ), making it totally resistant to standard proteolysis.

Part 2: Decision Logic & Design Workflow

The following diagram illustrates the decision matrix for engineering stability into a lead peptide.

DesignStrategyStartLead L-Peptide(Unstable)AnalyzeIdentify Cleavage Sites(LC-MS Metabolite ID)Start->AnalyzeDecisionIs Secondary StructureCritical for Binding?Analyze->DecisionPointSubStrategy A: Point Substitution(Replace specific L-AA with D-AA)Decision->PointSubYes (e.g., Helix)RI_DesignStrategy B: Retro-Inverso(Reverse Sequence + All D-AA)Decision->RI_DesignNo (Linear/Loop)CheckFoldValidation: CD Spectroscopy(Check Helicity/Folding)PointSub->CheckFoldCheckBindValidation: Binding Assay(SPR or ELISA)RI_Design->CheckBindCheckFold->CheckBind

Figure 1: Decision tree for incorporating D-amino acids based on structural requirements.

Part 3: Experimental Validation Workflow

To claim "enhanced stability," one must perform a kinetic assay comparing the L-parent and the D-analog. The following protocol is designed for LC-MS/MS quantitation , which is superior to HPLC-UV due to specificity.

Protocol: Comparative Serum Stability Assay

Objective: Determine the half-life (

Reagents:

  • Pooled Human or Mouse Serum (store at -80°C).

  • Internal Standard (IS): A structural analog or isotopically labeled version of the peptide (Critical for normalizing MS ionization variability).

  • Precipitation Agent: 1% Formic Acid in Acetonitrile (ACN).

Step-by-Step Methodology:

  • Preparation:

    • Thaw serum rapidly at 37°C and place on ice.

    • Prepare Peptide Stock (1 mM in water/DMSO).

    • Spike: Add peptide to serum to reach a final concentration of 10

      
      M. (Keep DMSO <1% to avoid enzyme inhibition).
      
  • Incubation:

    • Incubate mixture at 37°C with gentle shaking.

    • Time Points: Harvest 50

      
      L aliquots at 
      
      
      min, and 24 hours.
  • Quenching & Extraction (The "Crash"):

    • Add 50

      
      L sample to 200 
      
      
      L of ice-cold Precipitation Agent containing the Internal Standard .
    • Vortex heavily for 30s to precipitate serum proteins.

    • Centrifuge at 10,000

      
       g for 10 min at 4°C.
      
  • Analysis:

    • Inject the supernatant into LC-MS/MS.

    • Monitor the transition (MRM) for both the Analyte and the Internal Standard.

Visualization of Assay Workflow

StabilityAssayPrepSerum Preparation(Spike Peptide 10µM)IncubateIncubation(37°C)Prep->IncubateAliquotHarvest Aliquots(0, 15, 60... min)Incubate->AliquotTime LoopAliquot->IncubateQuenchProtein Precipitation(ACN + Internal Std)Aliquot->QuenchSpinCentrifuge(10k x g, 10 min)Quench->SpinLCMSLC-MS/MS Analysis(Calc Area Ratio)Spin->LCMS

Figure 2: Workflow for plasma/serum stability assay using LC-MS/MS quantification.

Part 4: Data Analysis & Case Studies

Interpreting the Data

When analyzing the LC-MS data, plot the Natural Log (ln) of the Remaining Peptide % vs. Time. The slope (


Comparative Stability Table (Typical Results)

Peptide VariantSequence DesignSerum

(Human)
Mechanism of Resistance
L-Parent All L-amino acids< 30 minSusceptible to Trypsin/Chymotrypsin
End-Capped Acetyl-N / Amide-C~ 60 minBlocks Exopeptidases only
Point D-Sub D-Arg at cleavage site4 - 6 hoursBlocks specific Endopeptidase site
Retro-Inverso All D, Reversed> 24 hoursSteric "invisibility" to all proteases
Real-World Application: FDA-Approved Examples

The following drugs utilize D-amino acids or non-natural modifications to achieve the stability required for clinical dosing.

  • Degarelix (Firmagon): A GnRH antagonist used for prostate cancer. It contains multiple D-amino acids (e.g., D-Phe, D-Ala) which prevent rapid degradation, allowing for a depot injection that lasts a month.

  • Icatibant (Firazyr): A bradykinin receptor antagonist containing D-Arg and other non-natural residues, extending its stability for acute treatment of angioedema.

  • Octreotide: A somatostatin analog containing D-Phe and D-Trp. While the natural hormone somatostatin has a half-life of ~2 minutes, Octreotide persists for ~1.5 hours, making it a viable drug.

References

  • Gentilucci, L., et al. (2010). Peptides containing D-amino acids and retro-inverso peptides: Novel strategies for drug design. Current Pharmaceutical Design.[5] Link

  • Tugyi, R., et al. (2005). The effect of D-amino acid substitution on the stability of peptides in mouse serum and tissue homogenates. Journal of Peptide Science.[6] Link

  • Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research.[6] Link

  • FDA Access Data. Degarelix Prescribing Information.Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[1][2][5][7][8][9][10][11] Link

Engineering Proteolytically Stable Therapeutics: The Role of Z-D-Asn(Trt)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptides from biological curiosities to FDA-approved therapeutics is frequently bottlenecked by two primary challenges: rapid in vivo enzymatic degradation and complex side reactions during chemical synthesis. As a Senior Application Scientist, I rely on engineered building blocks to bypass these hurdles. Z-D-Asn(Trt)-OH (N-α-Benzyloxycarbonyl-N-γ-trityl-D-asparagine) represents a masterclass in synthetic design, combining stereochemical inversion for pharmacokinetic stability with robust, orthogonal protecting groups. This technical guide explores the mechanistic causality, structural advantages, and validated experimental protocols for integrating this critical building block into therapeutic peptide development.

The Mechanistic Rationale: Why Z-D-Asn(Trt)-OH?

The design of Z-D-Asn(Trt)-OH is not arbitrary; every structural component serves a precise, self-validating function in peptide engineering.

Stereochemical Inversion: The D-Asn Advantage

Endogenous human proteases are highly stereospecific, evolved exclusively to cleave the peptide bonds of natural L-amino acids. By incorporating the D-enantiomer of Asparagine (D-Asn), researchers induce a localized stereochemical inversion. This renders the peptide invisible to many proteolytic enzymes, drastically extending its circulating half-life. Furthermore, D-amino acids are highly effective at forcing peptides into specific secondary structures, such as β-turns, which are often required for optimal receptor binding in oncology and antimicrobial applications[1],[2].

The Trityl (Trt) Shield: Preventing Carboxamide Dehydration

During peptide coupling, the α-carboxyl group must be activated (e.g., using DIC or HATU). However, the unprotected primary carboxamide side-chain of Asparagine is highly susceptible to dehydration during this activation, leading to the formation of a cyanoalanine (nitrile) byproduct[3]. This side reaction terminates the desired sequence and plummets overall yield.

The integration of the bulky triphenylmethyl (Trityl or Trt) group onto the γ-nitrogen provides massive steric hindrance, completely suppressing dehydration[4].

G Unprotected Unprotected Asn Residue Activated Carboxyl Activation (e.g., DIC/HATU) Unprotected->Activated Cyano Side Reaction: Cyanoalanine (Nitrile) Activated->Cyano Dehydration (-H2O) Coupling Efficient Peptide Bond Formation Activated->Coupling Steric Shielding Prevents Dehydration Protected Z-D-Asn(Trt)-OH (Trityl Protected) Protected->Activated

Mechanism of Trityl-mediated steric shielding preventing Asparagine dehydration.

The Benzyloxycarbonyl (Z) Group: Enabling Orthogonal LPPS

While Fmoc is the standard for Solid Phase Peptide Synthesis (SPPS), the Z (Cbz) group is the premier choice for Liquid Phase Peptide Synthesis (LPPS). The Z group is cleanly removed via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions. Because the Trityl group is acid-labile and completely stable to hydrogenolysis, the Z-D-Asn(Trt)-OH molecule offers perfect orthogonality. You can unmask the N-terminus for the next coupling step without prematurely exposing the vulnerable Asparagine side-chain.

Physicochemical Profile

To ensure reproducibility across synthetic batches, it is critical to verify the physicochemical parameters of the building block prior to activation.

PropertySpecification / Data
Chemical Name N-α-Benzyloxycarbonyl-N-γ-trityl-D-asparagine
CAS Number 200259-87-6
Molecular Formula C₃₁H₂₈N₂O₅
Molecular Weight 508.57 g/mol
N-α Protection Z (Benzyloxycarbonyl) - Cleaved by H₂/Pd-C
Side-Chain Protection Trt (Trityl) - Cleaved by TFA
Stereochemistry D-Isomer (Protease Resistant)

Applications in Therapeutic Development

The unique properties of Z-D-Asn(Trt)-OH make it indispensable in several high-impact therapeutic areas:

  • Advanced Antimicrobial Peptides (AMPs): The rise of antimicrobial resistance has necessitated the development of synthetic AMPs. D-Asn is frequently incorporated into cyclic lipopeptides (analogous to Daptomycin) to resist degradation by bacterial proteases while maintaining the amphipathic structures required for bacterial membrane disruption[1],[5].

  • Oncology & Metabolic Starvation: Cancer cells often rely heavily on specific amino acid uptake for rapid proliferation. Exogenously administered D-amino acid peptides are being developed to disrupt these metabolic pathways or serve as highly stable targeting vectors for diagnostic imaging[2].

  • Receptor Agonists/Antagonists: In the development of GnRH analogs and Kiss1R agonists, the substitution of L-Asn with D-Asn frequently enhances binding affinity by locking the peptide backbone into a favorable bioactive conformation.

Validated Experimental Workflow: Liquid-Phase Coupling

Step-by-Step Methodology

Step 1: Carboxyl Activation

  • Action: Dissolve 1.0 eq of Z-D-Asn(Trt)-OH and 1.05 eq of the target amine in anhydrous DMF/DCM (1:1). Chill to 0°C. Add 1.1 eq of HATU followed dropwise by 2.0 eq of DIPEA.

  • Causality: Chilling the reaction minimizes the risk of racemization. HATU is chosen for its rapid activation kinetics, which outcompetes potential side reactions. The Trt group ensures that despite the highly reactive uronium species, the Asn side-chain remains inert.

Step 2: Liquid Phase Coupling

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

  • Causality: LC-MS monitoring acts as a self-validating checkpoint. The mass shift will clearly indicate successful amide bond formation without the -18 Da mass loss characteristic of dehydration.

Step 3: Orthogonal Z-Deprotection

  • Action: Perform an aqueous workup, dry the organic layer, and concentrate. Dissolve the intermediate in Methanol. Add 10% wt Pd/C catalyst and stir under a Hydrogen atmosphere (1 atm) for 3 hours. Filter through Celite.

  • Causality: Hydrogenolysis selectively cleaves the Z group, liberating the N-terminal amine as a volatile toluene byproduct and CO₂. The acidic conditions required to cleave Trt are avoided, leaving the side-chain fully protected for subsequent elongations.

Step 4: Global Deprotection (Final Cleavage)

  • Action: Once the full peptide is synthesized, treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Causality: The Trityl group is highly acid-labile[4]. However, upon cleavage, it forms a highly stable, reactive trityl carbocation. Triisopropylsilane (TIPS) is strictly required as a scavenger to irreversibly trap this cation, preventing it from re-alkylating the peptide backbone.

Workflow Step1 1. Carboxyl Activation Z-D-Asn(Trt)-OH + HATU/DIPEA Step2 2. Liquid Phase Coupling React with H-AA-OR Step1->Step2 Step3 3. Orthogonal Z-Deprotection H2, Pd/C (Trt remains intact) Step2->Step3 Step4 4. Chain Elongation Iterative Coupling Step3->Step4 Step5 5. Global Deprotection TFA / TIPS / H2O (Cleaves Trt) Step4->Step5

Orthogonal LPPS workflow utilizing Z-D-Asn(Trt)-OH for targeted peptide elongation.

Troubleshooting and Quality Control

  • Incomplete Trityl Deprotection: In sequences with high steric bulk or reduced peptide bonds, standard TFA treatment may fail to completely remove the Trityl group[3]. Solution: Extend the cleavage time to 3-4 hours or slightly increase the temperature to 30°C, ensuring adequate scavenger concentration to prevent side reactions.

  • Steric Hindrance During Coupling: The massive steric bulk of the Trityl group can sometimes slow down the coupling of the next amino acid onto the newly freed D-Asn amine. Solution: If coupling the subsequent residue is sluggish, switch from HATU to the more reactive COMU, or perform the coupling at a slightly elevated temperature (40°C) using microwave assistance.

References

  • Source: PubMed (nih.gov)
  • Title: Trityl Protection Source: Common Organic Chemistry URL
  • Source: PMC (nih.gov)
  • Title: Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy Source: MDPI URL
  • Title: Kynurenine: A Promising Structural Motif for Diverse Biological Active Peptides Source: ACS Publications URL

Sources

Methodological & Application

Application Note: High-Fidelity Removal of Trityl (Trt) Protecting Groups from D-Asparagine Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in peptide therapeutics and organic synthesis. It addresses the specific physicochemical challenges of removing the bulky trityl (Trt) group from D-Asparagine, particularly in the context of preventing side reactions and ensuring enantiomeric purity.

Abstract & Core Rationale

D-Asparagine (D-Asn) is a critical building block in the development of peptidomimetics and protease-resistant therapeutics. The trityl (Trt) group is the preferred side-chain protection for D-Asn during Fmoc solid-phase peptide synthesis (SPPS) because it prevents dehydration of the amide side chain into a nitrile (cyanoalanine) during activation.

However, the removal of the Trt group from Asn is kinetically slower than from other residues (like Ser/Thr) due to the stability of the amide bond and steric bulk. Furthermore, the released trityl cation (


) is a highly reactive electrophile that can irreversibly alkylate sensitive residues (Trp, Met, Cys) if not efficiently scavenged.[1] This guide details the optimized acidolysis protocols to ensure complete deprotection while maintaining the stereochemical integrity of the D-isomer.

Chemical Mechanism & Challenges

The Deprotection Mechanism

The cleavage of the Trt group is an acid-catalyzed


-like reaction.
  • Protonation: The strongly acidic environment (TFA) protonates the amide nitrogen or the aromatic rings, weakening the

    
     bond.
    
  • Cleavage: The bond breaks, releasing the free amide side chain of D-Asn and generating a resonance-stabilized triphenylmethyl (trityl) cation.

  • Scavenging: The trityl cation must be immediately intercepted by a silane (e.g., TIS) or thiol scavenger to form a stable, non-reactive byproduct.[1]

The "N-Terminal Asn" Anomaly

Crucial Insight: Research indicates that when Asn(Trt) is located at the N-terminus of a peptide, deprotection is significantly slower (often incomplete after standard 2-hour cycles).[1][2] This is attributed to the electrostatic repulsion between the protonated N-terminal


-amine and the developing positive charge on the side chain, or simply steric crowding preventing solvation.
Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical role of scavengers.

Trt_Removal_Mechanism Start D-Asn(Trt) Peptide Acid TFA Protonation Start->Acid 95% TFA Transition Transition State (Weakened N-C Bond) Acid->Transition Cleavage Cleavage Event Transition->Cleavage Product Free D-Asn Peptide Cleavage->Product Cation Trityl Cation (Trt+) (Reactive Electrophile) Cleavage->Cation Byproduct Trt-H / Trt-Silane (Inert) Cation->Byproduct + TIS (Rapid) SideRxn Alkylation of Trp/Met (Irreversible Impurity) Cation->SideRxn No Scavenger Scavenger Scavenger (TIS/Silane) Scavenger->Byproduct

Figure 1: Mechanism of acidolytic cleavage of Trityl from D-Asn. Note the critical branch point where the reactive cation must be quenched to prevent side reactions.[1]

Materials & Reagents

ComponentGradeRole
Trifluoroacetic Acid (TFA) HPLC Grade (>99%)Primary acid for cleavage. Must be fresh (free of aldehydes).
Triisopropylsilane (TIS) Synthesis GradeThe most efficient scavenger for trityl cations.
Water (H₂O) Milli-Q / Type 1Co-scavenger; hydrolyzes potential ester byproducts.
Dithiothreitol (DTT) or EDT Synthesis GradeRequired ONLY if Cys/Met are present to prevent oxidation/alkylation.
Diethyl Ether ACS ReagentCold (-20°C) for precipitation of the peptide.

Experimental Protocols

Protocol A: Standard Global Deprotection (Internal D-Asn)

Use this protocol when D-Asn is located internally within the peptide sequence.

  • Preparation: Calculate the resin-bound peptide weight. For every 100 mg of resin , prepare 2 mL of cleavage cocktail.

  • Cocktail Formulation (Cocktail K-modified):

    • TFA: 95% v/v[2][3][4]

    • TIS: 2.5% v/v[4][5]

    • H₂O: 2.5% v/v[4][5]

    • (Note: If Met/Trp/Cys are present, use: TFA 92.5% / TIS 2.5% / H₂O 2.5% / EDT 2.5%)[5]

  • Reaction:

    • Add the cocktail to the dry resin in a reactor vial.

    • Agitate gently (rocking or nitrogen bubbling) for 2 to 3 hours at room temperature (22–25°C).

  • Workup:

    • Filter the resin and collect the filtrate.[6]

    • Wash resin with 1 mL fresh TFA; combine with filtrate.

    • Concentrate the TFA solution under a nitrogen stream to ~20% of original volume.

    • Precipitate in 10-fold excess of ice-cold diethyl ether .

    • Centrifuge (3000 x g, 5 min), decant ether, and repeat wash 2x.

Protocol B: Optimized for N-Terminal D-Asn(Trt)

Use this protocol if D-Asn is the very first residue (N-terminus). The standard 2-hour cleavage is often insufficient here.

  • Cocktail Formulation: Same as Protocol A.

  • Extended Reaction:

    • Agitate for 4 to 6 hours .

    • Expert Tip: Monitor reaction progress by removing a 5 µL aliquot at 2 hours, precipitating, and analyzing via HPLC/MS. If the mass of [M + 242] (peptide + Trt) is visible, continue cleavage.

  • Alternative (Double Cleavage):

    • Perform a 2-hour cleavage. Filter.

    • Resuspend the peptide (if not precipitated) or treat the crude solid with fresh cleavage cocktail for an additional 2 hours. This replenishes scavengers and maintains high acid strength.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common issues during the removal process.

Troubleshooting_Workflow Problem Issue: Incomplete Trt Removal (Detected by MS: M + 242 Da) CheckPos Is D-Asn at N-Terminus? Problem->CheckPos Yes_Nterm Yes CheckPos->Yes_Nterm Yes No_Internal No (Internal) CheckPos->No_Internal No Action1 Extend Cleavage Time (4-6 Hours) Yes_Nterm->Action1 Action2 Check Reagents: Is TFA wet/old? Are scavengers depleted? No_Internal->Action2 ReCheck Still Incomplete? Action1->ReCheck Action2->ReCheck Action3 Perform 'Double Cleavage' (Fresh Cocktail) ReCheck->Action3 Yes Action4 Consider Alternative Protection (e.g., Asn(Mbh) or Asn(Dmcp)) ReCheck->Action4 Persistent Failure

Figure 2: Troubleshooting logic for incomplete trityl deprotection.

Key Troubleshooting Table
ObservationRoot CauseCorrective Action
Mass Spec shows +242 Da Incomplete DeprotectionExtend time; ensure TFA is >90% conc.
Mass Spec shows +242 Da (Trace) Re-attachment (Alkylation)Scavenger depletion. Increase TIS to 5%.
Mass Spec shows +18 Da Hydrolysis/DeamidationAvoid heating during cleavage.
Low Yield / Aggregation Peptide SolubilityAdd phenol (5%) or use TFA/DCM mixtures if peptide is hydrophobic.

Analytical Verification

To validate the protocol, two analytical methods are required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Goal: Confirm loss of Trt group.

    • Marker: Look for the disappearance of the [M + Trt] peak and the dominance of the parent ion [M+H].

    • Note: Trityl cation (

      
       243) may appear in the solvent front; do not confuse this with the peptide.
      
  • Chiral HPLC (for D-Asn verification):

    • Goal: Ensure no racemization occurred (D

      
       L conversion).
      
    • Column: Chiralpak or Crownpak columns.

    • Standard: Compare retention time against authentic L-Asn and D-Asn peptide standards.

    • Expectation: Acidolytic removal of Trt is generally non-racemizing. If racemization is observed, it likely occurred during the coupling step (base-catalyzed), not the deprotection.

References

  • BenchChem. Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Retrieved from .

  • Friede, M., et al. (1992). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond.[7]Peptide Research , 5(3), 145-147.

  • Merck Millipore. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Novabiochem Technical Notes.

  • Fields, G. B., & Noble, R. L. (1990).[5] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5][8]International Journal of Peptide and Protein Research , 35(3), 161-214.[5]

  • Aapptec. Amino Acid Sidechain Deprotection: Trityl and Scavenger Selection.

Sources

Best coupling reagents for sterically hindered D-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coupling sterically hindered D-amino acids (e.g., D-Val, D-Ile, D-Pro, N-methyl-D-Xaa) presents a dual challenge: slow reaction kinetics due to steric bulk and high racemization risk (conversion to L-isomer) due to prolonged activation times. Standard protocols utilizing HBTU or PyBOP often fail here, leading to deletion sequences or significant epimerization (0.5–5% per cycle).

This guide synthesizes current best practices to overcome these barriers. The modern "Gold Standard" recommendation is the use of COMU/Oxyma Pure for general hindered couplings, and PyAOP or TFFH for extremely hindered (N-methylated or Aib-like) junctions. Furthermore, replacing DIPEA with 2,4,6-Collidine (TMP) is the single most effective process change to preserve chiral integrity during these slow reactions.

The Challenge: Sterics vs. Chirality

When the amine nucleophile cannot easily access the activated carboxyl electrophile due to bulky side chains (e.g., isopropyl in Val/Ile), the coupling rate (


) drops significantly. However, the rate of oxazolone formation (

), a unimolecular side reaction leading to racemization, remains constant or increases.

The "Danger Zone":

  • D-Amino Acids: Chemically identical to L-isomers, but their inclusion often disrupts secondary structure formation (aggregation), making the N-terminus less accessible.

  • Hindered Side Chains: D-Val, D-Ile, D-Thr, D-Pro.

  • N-Methylation: D-NMe-Ala, D-NMe-Val. These are the hardest to couple due to steric clash and lack of a hydrogen bond donor.

Diagram 1: The Race Against Racemization

The following diagram illustrates the kinetic competition. We must maximize Path A (Coupling) while suppressing Path B (Oxazolone formation).

RacemizationMechanism cluster_hindrance Effect of Steric Hindrance ActivatedAA Activated D-Amino Acid (O-Acyl Isourea / Active Ester) CoupledProduct Desired D-Peptide (Chirality Retained) ActivatedAA->CoupledProduct Path A: Fast Attack (k_couple) Oxazolone Oxazolone Intermediate (Achiral Enol) ActivatedAA->Oxazolone Path B: Slow Attack (k_rac) Amine Incoming Amine (Sterically Hindered) Amine->CoupledProduct RacemizedProduct Racemic Mixture (D- and L-Peptides) Oxazolone->RacemizedProduct Base-Catalyzed Epimerization Steric Bulk reduces k_couple Steric Bulk reduces k_couple Prolonged Lifetime of Activated Species Prolonged Lifetime of Activated Species Steric Bulk reduces k_couple->Prolonged Lifetime of Activated Species Increased Probability of Path B Increased Probability of Path B Prolonged Lifetime of Activated Species->Increased Probability of Path B

Caption: Kinetic competition between peptide bond formation (Path A) and racemization via oxazolone (Path B). Steric hindrance slows Path A, allowing Path B to dominate.

Reagent Selection Matrix

Do not use a "one size fits all" approach. Select your reagent based on the specific difficulty of the junction.

Difficulty LevelExample JunctionsRecommended ReagentRecommended BaseWhy?
Moderate D-Val → GlyD-Phe → AlaCOMU or DIC/Oxyma DIPEA (2 eq)COMU is safer (non-explosive) and more reactive than HATU. Oxyma suppresses racemization better than HOBt.[1]
High (Chiral Sensitive) D-Cys → D-ValD-His → ProCOMU or PyOxim Collidine (TMP) Collidine is a weaker base (pKa ~7.4) than DIPEA, sufficient to deprotonate Oxyma but insufficient to abstract the

-proton, preventing racemization.
Severe (N-Methyl) D-NMe-Val → D-NMe-ValPyAOP DIPEAPyAOP (phosphonium) avoids guanidinylation, a side reaction common with uroniums (HATU/COMU) during slow reactions.
Extreme (Aib-like) Aib → AibD-Val → AibTFFH (Acid Fluoride)DIPEAGenerates an acid fluoride, the smallest and most reactive electrophile possible. Bypasses steric clash of bulky leaving groups.
Diagram 2: Decision Tree for Reagent Selection

ReagentSelection Start Start: Coupling D-Amino Acid IsHindered Is the junction sterically hindered? (Val, Ile, Thr, Pro, N-Me) Start->IsHindered IsNMethyl Is the N-terminus N-methylated? IsHindered->IsNMethyl Yes IsSensitive Is the AA racemization prone? (Cys, His, Phg) IsHindered->IsSensitive No (Standard) IsExtreme Is it EXTREMELY hindered? (Aib-Aib, Tetrasubstituted) IsNMethyl->IsExtreme No PyAOP + HOAt + DIPEA\n(Phosphonium Power) PyAOP + HOAt + DIPEA (Phosphonium Power) IsNMethyl->PyAOP + HOAt + DIPEA\n(Phosphonium Power) Yes (Avoids Guanidinylation) COMU + Oxyma + DIPEA\n(High Reactivity) COMU + Oxyma + DIPEA (High Reactivity) IsExtreme->COMU + Oxyma + DIPEA\n(High Reactivity) No TFFH (Acid Fluoride)\n(The 'Bunker Buster') TFFH (Acid Fluoride) (The 'Bunker Buster') IsExtreme->TFFH (Acid Fluoride)\n(The 'Bunker Buster') Yes DIC + Oxyma Pure\n(Standard Protocol) DIC + Oxyma Pure (Standard Protocol) IsSensitive->DIC + Oxyma Pure\n(Standard Protocol) No DIC + Oxyma + Collidine\n(Chiral Safe Protocol) DIC + Oxyma + Collidine (Chiral Safe Protocol) IsSensitive->DIC + Oxyma + Collidine\n(Chiral Safe Protocol) Yes

Caption: Logic flow for selecting the optimal coupling reagent based on steric hindrance and chemical sensitivity.

Detailed Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: D-Val, D-Ile, D-Thr, and general "difficult" sequences.

Mechanism: COMU generates the Oxyma active ester in situ. It is more soluble and stable than HATU and contains an internal base, often requiring less external base.

  • Reagents:

    • Amino Acid: 4.0 eq (relative to resin loading).

    • COMU: 4.0 eq.

    • Oxyma Pure: 4.0 eq (Optional but recommended for D-AA to ensure suppression).

    • Base: DIPEA (8.0 eq) OR Collidine (8.0 eq) if chirality is critical.

    • Solvent: DMF (or NMP for aggregation-prone sequences).

  • Procedure:

    • Dissolve Fmoc-D-AA-OH, COMU, and Oxyma in minimal DMF (0.2 M final conc).

    • Add Base immediately prior to addition to the resin.

    • Pre-activation: Do NOT pre-activate for >30 seconds. Prolonged pre-activation increases racemization.[2][3]

    • Add to resin and shake at Room Temperature for 60 mins .

    • Optimization: If incomplete, perform a second coupling (double couple) rather than extending time to >2 hours.

Protocol B: The "Chiral Safe" Method (Collidine)

Best for: D-Cys, D-His, D-Phg (Phenylglycine).

Why Collidine? 2,4,6-Trimethylpyridine (Collidine) is sterically hindered and less basic than DIPEA. It facilitates the formation of the active ester but struggles to abstract the


-proton from the oxazolone, effectively "freezing" the racemization pathway.
  • Reagents:

    • Amino Acid: 3.0 eq.[4][5]

    • DIC: 3.0 eq.

    • Oxyma Pure: 3.0 eq.

    • Base: Collidine (5.0 eq). Note: DIC couplings usually don't need base, but Collidine buffers the pH to keep Oxyma deprotonated without risking racemization.

  • Procedure:

    • Dissolve AA and Oxyma in DMF.[6]

    • Add Collidine.[7]

    • Add DIC.[2][6][8]

    • Add to resin immediately.

    • Reaction Time: 60–90 mins.

    • Note: This reaction is slower than COMU but significantly safer for chiral purity.

Protocol C: The "Nuclear Option" (TFFH - Acid Fluoride)

Best for: Aib-Aib, D-NMe-Val couplings where HATU fails.

Mechanism: TFFH converts the carboxylic acid into an acid fluoride.[9][10] Fluoride is a small, excellent leaving group that creates minimal steric interference during the nucleophilic attack.

  • Reagents:

    • Amino Acid: 5.0 eq.

    • TFFH: 5.0 eq.

    • Base: DIPEA (10.0 eq).

    • Solvent: DCM or DMF (DCM often favors acid fluoride formation).

  • Procedure:

    • Dissolve Fmoc-D-AA-OH and TFFH in dry DCM/DMF.

    • Add DIPEA.[4][5][6][8][10][11][12]

    • Activation: Allow to react for 15–20 minutes (unlike uroniums, acid fluorides are stable and take time to form).

    • Add the solution to the resin.[2][4][5][8][9]

    • Coupling Time: 2 hours to Overnight. Acid fluorides are robust and less prone to racemization than active esters, allowing longer reaction times.

Troubleshooting & Optimization

SymptomDiagnosisSolution
Low Yield (<80%) Steric hindrance preventing attack.Switch to TFFH (Protocol C) or use Microwave heating (50°C max for D-AA).
Racemization (>5% L-isomer) Base-catalyzed epimerization.Switch base to Collidine .[6][7] Reduce temperature to 4°C for coupling (overnight).
Guanidinylation (+42 Da) Uronium reagent reacting with N-term.Switch from HATU/COMU to PyAOP (Phosphonium) or DIC/Oxyma .
Aggregation (Gelatinous resin) Beta-sheet formation on resin.Use NMP instead of DMF. Add chaotropic salts (0.1 M LiCl) or use "Magic Mixture" (DCM/DMF/NMP 1:1:1).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (1996). The 7-Azabenzotriazole System and its Application to Peptide Synthesis. Accounts of Chemical Research, 29(6), 268–274. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis.[12] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. Journal of Organic Chemistry, 73(19), 7532–7542. Link

Sources

Synthesis of D-Peptide Analogues Using Z-D-Asn(Trt)-OH Building Blocks: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of D-Peptide Analogues

In the landscape of modern drug discovery, peptides have emerged as highly specific and potent therapeutic agents.[1][2] Their ability to modulate complex biological pathways, including protein-protein interactions, offers significant advantages over traditional small molecules.[1][3] However, the clinical utility of natural L-peptides is often limited by their susceptibility to proteolytic degradation, leading to short plasma half-lives.[4] The incorporation of D-amino acids into peptide sequences presents a robust strategy to overcome this limitation. D-peptide analogues, being mirror images of their L-counterparts, exhibit remarkable resistance to enzymatic degradation, enhancing their stability and bioavailability.[5][6] This intrinsic stability makes them highly attractive candidates for the development of next-generation therapeutics with improved pharmacokinetic profiles.[7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of D-peptide analogues, with a specific focus on the strategic use of the Z-D-Asn(Trt)-OH building block. Asparagine residues are frequently implicated in critical biological functions, yet their incorporation into peptide sequences can be challenging due to side-chain reactivity.[8] The use of Z-D-Asn(Trt)-OH, with its orthogonal protection scheme, offers a reliable solution for the seamless integration of D-asparagine into solid-phase peptide synthesis (SPPS).

The Strategic Advantage of Z-D-Asn(Trt)-OH in D-Peptide Synthesis

The successful synthesis of complex peptides hinges on a well-defined orthogonal protection strategy, wherein different protecting groups can be selectively removed without affecting others.[9][10] The Z-D-Asn(Trt)-OH building block exemplifies this principle, offering distinct advantages for the synthesis of D-peptide analogues.

  • Z (Benzyloxycarbonyl) Group (α-Amine Protection): The Z-group is a classic and well-established protecting group for the α-amino functionality of amino acids.[11] Its stability under the mildly basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal makes it a valuable component of orthogonal strategies.[11][12] The Z-group is typically removed under reductive conditions (e.g., catalytic hydrogenation) or with strong acids, providing an additional layer of synthetic flexibility.[11][13]

  • Trt (Trityl) Group (Side-Chain Amide Protection): The bulky trityl group provides robust protection for the side-chain amide of asparagine, effectively preventing undesirable side reactions such as dehydration to nitriles, a known issue with carbodiimide-based coupling reagents.[8][12][14] The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[12][15]

The combination of the Z and Trt protecting groups in Z-D-Asn(Trt)-OH allows for a highly controlled and efficient synthesis, minimizing the formation of impurities and maximizing the yield of the desired D-peptide analogue.

Chemical Properties of Z-D-Asn(Trt)-OH

A clear understanding of the physicochemical properties of the building block is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₃₁H₂₈N₂O₅[16][17][18]
Molecular Weight 508.56 g/mol [16][17][18]
CAS Number 132388-57-9[16][17][18]
Appearance White to off-white powderCommercially available data
Solubility Soluble in DMF, NMP, and other common SPPS solvents.[8][8]

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Z-D-Asn(Trt)-OH into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with a standard Fmoc/tBu strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Z-D-Asn(Trt)-OH

This protocol outlines the manual coupling of Z-D-Asn(Trt)-OH onto a resin-bound peptide chain where the N-terminal amino group has been deprotected.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • Z-D-Asn(Trt)-OH

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

    • Alternative: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

  • Kaiser test kit

Workflow Diagram:

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Z-D-Asn(Trt)-OH + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete Coupling NextCycle Next Coupling Cycle or Final Deprotection KaiserTest->NextCycle Complete Coupling

Caption: SPPS cycle for incorporating Z-D-Asn(Trt)-OH.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling (DIC/HOBt Method):

    • In a separate vessel, dissolve 3 equivalents of Z-D-Asn(Trt)-OH and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the solution and allow it to pre-activate for 5-10 minutes. Note: The combination of DIC and HOBt is effective for minimizing racemization.[14][19]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates a complete coupling reaction.

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally isopropanol (3 x 1 min) to prepare for the next cycle or for drying.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Centrifuge tubes

Workflow Diagram:

Cleavage_Workflow Start Dried Peptide-Resin Add_Cocktail Add Cleavage Cocktail (TFA/TIS/Water) Start->Add_Cocktail Incubate Incubate (2-3 hours) Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Wash Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry

Caption: Workflow for peptide cleavage and deprotection.

Procedure:

  • Resin Preparation: Ensure the peptide-bound resin is thoroughly dried.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to prevent re-attachment of the trityl cation to the peptide.[15]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying:

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis

The crude peptide will contain the desired Z-D-peptide analogue as well as deletion sequences and other impurities. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • HPLC system with a preparative C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

  • Mass spectrometer (for analysis)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B).

  • RP-HPLC Purification:

    • Equilibrate the C18 column with a low percentage of mobile phase B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing mobile phase B concentration. The optimal gradient will depend on the hydrophobicity of the peptide.[20][21]

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.[22]

  • Lyophilization: Pool the pure fractions and freeze-dry them using a lyophilizer to obtain the final peptide as a fluffy white powder.

  • Final Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Troubleshooting and Key Considerations

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the Z and Trt groups; poor resin swelling.Extend the coupling time; consider a double coupling; ensure adequate resin swelling before starting the synthesis.
Incomplete Trt Deprotection Insufficient cleavage time or scavenger concentration.Extend the cleavage time to 4 hours; ensure the use of TIS in the cleavage cocktail.
Side Reactions during Cleavage Alkylation of sensitive residues (e.g., Trp, Met) by carbocations.Include appropriate scavengers in the cleavage cocktail (e.g., TIS for Trt, ethanedithiol for other protecting groups).[23]
Poor Solubility of Crude Peptide Hydrophobic nature of the peptide.Dissolve the crude peptide in a stronger solvent like DMSO or acetic acid before injection onto the HPLC column.

Conclusion

The strategic use of Z-D-Asn(Trt)-OH provides a robust and reliable method for the synthesis of D-peptide analogues containing asparagine. The orthogonal protection afforded by the Z and Trt groups allows for a controlled and efficient solid-phase synthesis, minimizing side reactions and maximizing the yield of the target peptide. The protocols outlined in this guide, combined with a thorough understanding of the underlying chemical principles, will empower researchers to successfully synthesize these promising therapeutic agents. The enhanced stability of D-peptides makes them a compelling class of molecules for addressing a wide range of diseases, and the methodologies described herein are crucial for advancing their development from the laboratory to the clinic.

References

  • Li, P., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Bio-Techne. The 4 Most Promising Therapeutic Applications for Peptide Drug Development. [Link]

  • Di Fenza, A., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. [Link]

  • Lombardi, L., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. [Link]

  • de la Torre, B.G., et al. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science. [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews. [Link]

  • Meyers, C. A., & Glass, J. D. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? [Link]

  • Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • ResearchGate. N α -Trt-amino acids prepared in this study. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • PNAS. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. [Link]

  • PubChem. Z-Asn(trt)-OH. [Link]

  • Applied and Environmental Microbiology. One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Google Patents.
  • Wikipedia. D-peptide. [Link]

  • LifeTein. D-amino acid peptides. [Link]

  • ScienceDirect. Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery. [Link]

  • MDPI. Advances in Therapeutic Peptides Separation and Purification. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-D-Asn(Trt)-OH Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Problem: You are experiencing low coupling efficiency (slow kinetics, incomplete conversion, or deletion sequences) when attempting to couple Z-D-Asn(Trt)-OH .

The Root Cause: This specific derivative presents a "perfect storm" of steric hindrance.

  • The Z-Group (Cbz): While acid-stable, the benzyloxycarbonyl group adds significant bulk compared to Fmoc or Boc.

  • The Trityl (Trt) Group: This is a massive protecting group on the

    
    -amide of Asparagine.
    
  • The D-Configuration: While not sterically different from the L-isomer, the D-isomer requires stricter control over base strength to prevent racemization, often limiting the aggressive conditions usually employed to force difficult couplings.

Diagnostic Logic Flow

Before altering your protocol, use this decision matrix to identify the specific bottleneck.

TroubleshootingFlow Start START: Low Coupling Yield Solubility Is the AA solution clear in DMF at 0.2M? Start->Solubility Agg Is the Resin/Peptide swollen & accessible? Solubility->Agg Clear Sol_No No: Precipitation/Haze Solubility->Sol_No Check Visual Reagent Current Coupling Reagent? Agg->Reagent Swollen OK Agg_No No: Resin Clumping Agg->Agg_No Check Resin Racemization Check Chiral Purity (Is D converting to L?) Reagent->Racemization Using HATU already Reag_Type DIC/HOBt or HBTU Reagent->Reag_Type Fix_Rac Action: Reduce Base, Use Collidine, Lower Temp Racemization->Fix_Rac High Racemization Fix_Sol Action: Switch to NMP or add DMSO (10%) Sol_No->Fix_Sol Fix_Agg Action: Use PEG-Resin or Magic Mixture Agg_No->Fix_Agg Fix_Reag Action: Switch to HATU / HOAt / Collidine Reag_Type->Fix_Reag Standard Reagents

Figure 1: Decision matrix for diagnosing Z-D-Asn(Trt)-OH coupling failure. Follow the path to determine if the issue is solubility, aggregation, or activation power.

Technical FAQs: Mechanics & Solutions

Q1: Why is Z-D-Asn(Trt)-OH so much harder to couple than Fmoc-Asn(Trt)-OH?

A: It is primarily a solubility and steric issue. The Z group (benzyloxycarbonyl) is more hydrophobic than Fmoc. When combined with the extremely bulky Trityl group on the side chain, the molecule tends to aggregate in pure DMF. Furthermore, the Z-group does not offer the "neighboring group assistance" (anchimeric assistance) sometimes seen with other protecting groups. The sheer volume of the Trt group shields the carboxylic acid, making the approach of the amine on the solid support difficult [1].

Q2: I am seeing nitrile formation (–CN) in my mass spec. Is my Trityl group failing?

A: Likely, yes. Dehydration of the Asn side chain amide to a nitrile is a common side reaction when using carbodiimides (DIC/DCC) without sufficient additives. The Trityl group should sterically prevent this. If you observe nitriles:

  • Check your starting material: The Trt group may have fallen off during storage (it is acid-labile).

  • Activation: If using DIC, you must use an additive like Oxyma Pure or HOAt.[1] Never use DIC alone with Asn derivatives.

  • Switch Reagents: Switch to HATU , which functions via an active ester pathway that minimizes dehydration risk compared to carbodiimides [2].

Q3: How do I prevent racemization of the D-isomer during this difficult coupling?

A: This is the critical trade-off. To overcome sterics, you need power (HATU), but power drives racemization (conversion of D-Asn to L-Asn).

  • The Danger: Strong bases like DIPEA (DIEA) extract the

    
    -proton from the activated amino acid, leading to enolization.
    
  • The Solution: Use 2,4,6-Trimethylpyridine (Collidine) or N-Methylmorpholine (NMM) instead of DIPEA. Collidine is a weaker, sterically hindered base that is sufficient to drive the coupling but too bulky to easily abstract the

    
    -proton [3].
    
Q4: DMF vs. NMP? Does it really matter?

A: For this specific residue, yes . Z-protected amino acids are prone to hydrogen-bond induced aggregation. N-Methyl-2-pyrrolidone (NMP) is a superior solvent for breaking up these aggregates compared to DMF. If your solution is hazy or the coupling is slow, a switch to NMP (or a 1:1 DMF/NMP mix) is often the single most effective fix [4].

Optimized Experimental Protocol

Objective: High-efficiency coupling of Z-D-Asn(Trt)-OH with minimal racemization.

Reagents Required[2][3][4][5][6][7]
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for extreme sterics.

  • Base: 2,4,6-Collidine (TMP)[2]

  • Solvent: Anhydrous NMP (or DMF if NMP is unavailable).

Step-by-Step Methodology
StepActionCritical Technical Note
1. Preparation Dissolve Z-D-Asn(Trt)-OH (4.0 eq) and HATU (3.9 eq) in minimum NMP .Use slightly less HATU than AA to prevent capping the resin with the uronium salt (guanidinylation).
2. Activation Add Collidine (8.0 eq) to the AA/HATU mixture.[3]Do not pre-activate for > 1 minute. Long pre-activation increases racemization risk.
3. Coupling Add mixture immediately to the resin.[4]Concentration should be high (0.2M - 0.3M) to drive kinetics.
4. Incubation Shake for 60 minutes at Room Temp.Do not use microwave heating for D-amino acids; it accelerates racemization significantly.
5. Re-Coupling Drain. If Kaiser test is positive, perform a second coupling using DIC (4 eq) / Oxyma (4 eq) .Switching mechanisms (Uronium

Carbodiimide) for the 2nd coupling often captures unreacted sites.
Visualizing the Racemization Risk

The following diagram illustrates why Collidine is preferred over DIPEA for this specific protocol.

RacemizationPathway ActivatedAA Activated Z-D-Asn(Trt)-OBt (Susceptible State) Base_DIPEA Base: DIPEA (Small, Strong) ActivatedAA->Base_DIPEA High Risk Base_Collidine Base: Collidine (Bulky, Weaker) ActivatedAA->Base_Collidine Preferred Enolization Proton Abstraction (Enol Formation) Base_DIPEA->Enolization Fast Kinetics Base_Collidine->Enolization Blocked Coupling Productive Coupling (Pure D-Peptide) Base_Collidine->Coupling Steric protection prevents abstraction Racemic Racemization (Mix of L- and D-Asn) Enolization->Racemic

Figure 2: Mechanistic comparison of base selection. Collidine's steric bulk prevents it from abstracting the alpha-proton, preserving the D-configuration.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8][9] Chemical Reviews, 109(6), 2455–2504.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6][10] An efficient peptide coupling additive."[5][11][12] Journal of the American Chemical Society, 115(10), 4397–4398.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews, 45, 631-654.

Sources

Technical Support Center: Minimizing Racemization of D-Asparagine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: D-ASN-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Strategies to suppress D-Asparagine (D-Asn) racemization and aspartimide formation during peptide coupling.

Executive Summary

Racemization of D-Asparagine (D-Asn) during peptide synthesis is a critical deviation that compromises the stereochemical purity of the final therapeutic candidate. While D-amino acids are chemically identical to their L-counterparts, the loss of chiral integrity (conversion of D-Asn


 L-Asn) often goes undetected until late-stage analysis because standard methods focus on detecting D-impurities in L-peptides.

The Root Cause: The primary driver is not simple base-catalyzed enolization, but rather the formation of a succinimide (aspartimide) intermediate . This intramolecular cyclization is accelerated by strong bases, high temperatures, and specific coupling reagents.

The Solution: Transitioning to base-free carbodiimide chemistry (DIC/Oxyma Pure) and utilizing sterically hindered bases (Collidine) when basic conditions are unavoidable.

Mechanism of Failure: Why D-Asn Racemizes

Q: Why is D-Asn more unstable than other D-amino acids?

A: D-Asn is uniquely prone to aspartimide formation . Unlike simple


-proton abstraction, the side-chain amide nitrogen attacks the activated carbonyl of the backbone, forming a five-membered succinimide ring.
  • Cyclization: The nitrogen of the amide bond (next residue) attacks the side-chain carbonyl.

  • Acidification: The

    
    -proton on the succinimide ring is highly acidic (
    
    
    
    drops significantly).
  • Racemization: Rapid deprotonation/reprotonation occurs, scrambling the chirality (D

    
     L).
    
  • Ring Opening: The ring opens via nucleophilic attack (e.g., by piperidine during deprotection), resulting in a mixture of

    
    -D-Asn, 
    
    
    
    -D-Asn,
    
    
    -L-Asn, and
    
    
    -L-Asn.
Visualization: The Aspartimide Pathway

AspartimideMechanism Start Activated D-Asn (Peptide Chain) Cyclization Nucleophilic Attack (Backbone Amide N) Start->Cyclization Base/Heat Succinimide Succinimide (Aspartimide) Ring Cyclization->Succinimide Racemization Enolization (Loss of Chiral Integrity) Succinimide->Racemization Fast Opening Ring Opening (Hydrolysis/Aminolysis) Succinimide->Opening Deprotection Base Racemization->Succinimide Reprotonation Result Mixture: D-Asn / L-Asn (alpha & beta peptides) Opening->Result

Figure 1: The aspartimide formation pathway leading to racemization and beta-peptide byproducts.

Critical Reagent Selection

Coupling Reagents: The "Base-Free" Imperative

Recommendation: Avoid phosphonium (PyBOP) or uronium (HATU/HBTU) reagents for D-Asn coupling because they require tertiary amine bases (DIEA/NMM) to function. These bases catalyze the aspartimide pathway.

Reagent SystemRisk LevelMechanism of ActionRecommendation
DIC / Oxyma Pure Low Carbodiimide activation with acidic oxime additive. No exogenous base required.Primary Choice
DIC / HOBt MediumTraditional method. HOBt is less efficient than Oxyma at suppressing racemization.Secondary Choice
HATU / DIEA High Requires strong base (DIEA) which abstracts the

-proton.
Avoid for D-Asn
HBTU / Collidine MediumCollidine is a weaker base, reducing risk, but still riskier than DIC/Oxyma.Use only if DIC fails
The Role of Bases

If you must use a base (e.g., to neutralize a salt form like H-D-Asn-OH·HCl), do NOT use DIEA (Diisopropylethylamine) .

  • DIEA (

    
     ~10.5):  Too strong; promotes rapid aspartimide formation.
    
  • 2,4,6-Collidine (TMP): (

    
     ~7.4): The "Goldilocks" base. It is strong enough to neutralize the salt but too sterically hindered to abstract the 
    
    
    
    -proton effectively.
Side Chain Protection
  • Trityl (Trt): The industry standard. It provides steric bulk that hinders cyclization, but it is not 100% effective under forcing conditions.

  • Xanthyl (Xan): A superior alternative for "difficult" sequences. It is more sterically demanding than Trt, offering better protection against racemization.

Optimized Experimental Protocol

Objective: Couple Fmoc-D-Asn(Trt)-OH with minimal racemization (<0.5%).

Materials
  • Amino Acid: Fmoc-D-Asn(Trt)-OH

  • Activator: DIC (Diisopropylcarbodiimide)[1][2][3]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[4]

  • Solvent: DMF (Dimethylformamide) - Must be amine-free and low water content.

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Drain and wash with DMF (3x).

  • Reagent Dissolution (Pre-activation - Minimize Time):

    • Dissolve 3.0 eq of Fmoc-D-Asn(Trt)-OH and 3.0 eq of Oxyma Pure in minimal DMF.

    • Critical: Do not add DIC yet. Ensure the amino acid is fully dissolved.

    • Add 3.0 eq of DIC immediately before adding to the resin.

    • Note:Do not pre-activate for >2 minutes. Extended activation of Asn derivatives generates nitriles and increases racemization risk.

  • Coupling Reaction:

    • Add the mixture to the resin.[1][2]

    • Agitate at Room Temperature (20-25°C) for 60 minutes.

    • Strictly Avoid: Heating >40°C. Microwave coupling of D-Asn should be restricted to 50°C max, or avoided entirely in favor of longer RT coupling.

  • Washing:

    • Drain and wash with DMF (5x) immediately to remove residual active ester.

Troubleshooting "Difficult" Couplings

If the Kaiser test is positive after Step 3:

  • Do not add base (DIEA).

  • Do not heat to 75°C.

  • Action: Perform a double couple using fresh DIC/Oxyma for 45 minutes.

Troubleshooting Guide (FAQ)

Q: I see a "Beta-Peptide" peak in my LC-MS. Is this racemization?

A: Yes, indirectly. The presence of a


-peptide (where the backbone goes through the side chain) confirms that the Aspartimide intermediate  formed. If the ring opened to form the 

-peptide, it likely also opened to form the racemized

-peptide (L-Asn).
  • Fix: Switch from piperidine to Piperazine or add 0.1M HOBt to your deprotection cocktail (20% Piperidine/DMF) to suppress aspartimide formation during Fmoc removal.

Q: Can I use HATU if I lower the temperature?

A: It is risky. Even at 0°C, the presence of DIEA required for HATU activation poses a threat to D-Asn.

  • Fix: If you absolutely require the power of uronium salts, substitute DIEA with Collidine (TMP) . Use 3.0 eq HATU / 3.0 eq Collidine.

Q: My D-Asn is at the C-terminus. Why is the racemization so high?

A: C-terminal cysteine and asparagine are notoriously unstable during resin loading and cleavage.

  • Fix: Use a 2-Chlorotrityl Chloride (2-CTC) resin . Loading onto 2-CTC is done with DIEA, but the reaction is extremely fast (30-60 min) and unreacted sites are capped with methanol, preventing prolonged exposure to base.

Decision Tree: Solving Racemization Issues

TroubleshootingTree Problem Issue: High D-Asn Racemization detected CheckBase Are you using DIEA/NMM? Problem->CheckBase SwitchBase Switch to Collidine (TMP) or Base-Free (DIC) CheckBase->SwitchBase Yes CheckReagent Are you using HATU/HBTU? CheckBase->CheckReagent No SwitchReagent Switch to DIC / Oxyma Pure CheckReagent->SwitchReagent Yes CheckTemp Is Temp > 40°C? CheckReagent->CheckTemp No LowerTemp Reduce to RT or 0°C CheckTemp->LowerTemp Yes CheckProtect Is Side Chain Trt? CheckTemp->CheckProtect No SwitchProtect Consider Xanthyl (Xan) protection CheckProtect->SwitchProtect Yes

Figure 2: Diagnostic workflow for identifying and resolving racemization causes.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.[5] Journal of Peptide Science.[5]

  • Merck Millipore. Oxyma Pure: The superior replacement for HOBt. Novabiochem Technical Bulletin.

  • Han, Y., et al. (2004).Synergistic Effect of Collidine with HATU in Peptide Coupling. Journal of Organic Chemistry.

Sources

Technical Support Center: Solubility Optimization for Z-D-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

Z-D-Asn(Trt)-OH (CAS: 132388-57-9 for L-isomer analog; D-isomer chemically equivalent in achiral solvents) presents a unique solubility profile due to the interplay between the hydrophobic Benzyloxycarbonyl (Z) protecting group, the bulky Trityl (Trt) side-chain protection, and the aggregation-prone Asparagine backbone.[1]

While the Trityl group generally improves solubility in organic solvents compared to the free amide, users frequently encounter "gelling" or incomplete dissolution in standard SPPS solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). This is often driven by intermolecular hydrogen bonding or moisture-induced aggregation.[2][1]

Diagnostic Flowchart

The following logic gate describes the standard troubleshooting protocol for solubilizing this derivative.

Solubility_Troubleshooting Start Issue: Z-D-Asn(Trt)-OH Insoluble/Cloudy Check_Solvent 1. Check Solvent Quality (Water Content < 0.03%?) Start->Check_Solvent Dry_Solvent Use Fresh/Dry Solvent (Molecular Sieves) Check_Solvent->Dry_Solvent No Check_Conc 2. Check Concentration (Is it > 0.3 M?) Check_Solvent->Check_Conc Yes Dry_Solvent->Check_Conc Dilute Dilute to 0.1 - 0.2 M Check_Conc->Dilute Yes Check_Appearance 3. Visual Inspection (Gel or Particles?) Check_Conc->Check_Appearance No Dilute->Check_Appearance Gel_State Gel/Aggregates: H-Bonding Issue Check_Appearance->Gel_State Gel/Haze Particle_State Crystalline Particles: Solvation Issue Check_Appearance->Particle_State Solid Chunks Action_Gel Add Chaotropic Salt (0.1M LiCl) or Switch to NMP Gel_State->Action_Gel Action_Particle Sonication (35°C) + 5% DMSO Spike Particle_State->Action_Particle Success Solution Clear? Proceed to Coupling Action_Gel->Success Action_Particle->Success

Figure 1: Decision matrix for troubleshooting solubility issues with hydrophobic/aggregation-prone amino acid derivatives.

Technical FAQ: Understanding the Chemistry

Q1: Why does Z-D-Asn(Trt)-OH struggle to dissolve despite having hydrophobic protecting groups?

A: It is a misconception that adding hydrophobic groups (Z and Trt) automatically guarantees solubility in organic solvents.[2][1]

  • The "Z" Factor: The Benzyloxycarbonyl group allows for

    
     stacking interactions between aromatic rings of adjacent molecules, which can stabilize crystal lattices and resist solvation [1].
    
  • Asparagine Aggregation: The Asn backbone is notorious for forming intermolecular hydrogen bonds (beta-sheet-like structures), even when protected.[2][1] While the Trityl group shields the side-chain amide, the alpha-amino and carboxyl groups can still participate in H-bonding networks if not fully solvated [2].[2]

  • Steric Bulk: The Trityl group is massive.[2] In high concentrations, steric hindrance can prevent solvent molecules (DMF/DCM) from effectively surrounding and isolating individual solute molecules, leading to "clumping" rather than true dissolution.

Q2: Should I use DMF or DCM?

A: This depends on your downstream application, but DMF is generally superior for this specific derivative.[2]

FeatureDMF (Dimethylformamide)DCM (Dichloromethane)
Polarity High (Polar Aprotic)Low (Non-polar)
Solvation Mechanism Disrupts H-bonds; solvates peptide backbone well.[2][1]Good for hydrophobic side chains (Trt), poor for backbone.[2]
Z-D-Asn(Trt)-OH Suitability Recommended. Best for breaking aggregation.[2][1]Secondary. Use only if mixed with DMF or for specific precipitations.[2][1]
Risks Decomposition of Z-group if heated >60°C for prolonged periods.[2][1]Volatility causes concentration changes; poor solvation of H-bonds.[1]

Expert Tip: If DCM is required for your coupling chemistry, dissolve the amino acid in a minimum volume of DMF first, then dilute with DCM.[3] A 1:4 DMF:DCM ratio often works well.[2]

Q3: I see a "gel" forming. Is my sample impure?

A: Not necessarily. Gel formation is a classic sign of hydrogen-bond mediated aggregation , not chemical impurity.[2][1] This is common with Asn and Gln derivatives.

  • Immediate Fix: Add a "structure breaker."

    • Option A: Add 1-5% DMSO (Dimethyl sulfoxide) to the DMF solution.[2][1]

    • Option B: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1] NMP has slightly better power to disrupt beta-sheet aggregates [3].[1]

Advanced Troubleshooting Protocols

Protocol A: The "Chaotropic Spike" Method (For Stubborn Gels)

If the standard solvent switch fails, the addition of chaotropic salts can disrupt the intermolecular networks.

Reagents:

  • Lithium Chloride (LiCl) - Anhydrous[1]

  • DMF (Peptide Synthesis Grade)[1][4][5]

Procedure:

  • Prepare a 0.5 M LiCl in DMF stock solution. (Dissolve 2.12 g LiCl in 100 mL DMF; requires stirring/warmth).

  • Weigh your Z-D-Asn(Trt)-OH.[2][1]

  • Add pure DMF to reach 80% of your target volume.[2]

  • If dissolution is incomplete, add the LiCl/DMF stock to reach a final salt concentration of 0.1 M .

  • Why this works: Lithium ions coordinate with the amide oxygens, disrupting the inter-chain hydrogen bonds that cause gelling [4].

Protocol B: Thermal-Assisted Solubilization

Warning: Z-groups are thermally stable, but the Trityl group is acid-labile.[2][1] Avoid high heat if the solvent is acidic (e.g., old DCM/DMF which may contain trace HCl/Formic acid).

  • Set a water bath to 35°C - 40°C (Do not exceed 45°C).

  • Place the vial in the bath and swirl gently for 5-10 minutes.

  • Sonication: If particles remain, sonicate for 30-second bursts.

    • Caution: Prolonged sonication heats the solvent. Monitor temperature.

Solubility Data & Solvent Compatibility Matrix

The following table summarizes the solubility behavior of Z-D-Asn(Trt)-OH based on application data for similar protected amino acids.

Solvent SystemSolubility RatingRecommended Max Conc.Notes
DMF (Pure) ⭐⭐⭐⭐ (Excellent)0.3 - 0.4 MStandard solvent.[2][1] Best balance of solubility and reactivity.
NMP ⭐⭐⭐⭐⭐ (Superior)0.4 - 0.5 MUse for "difficult sequences" or if DMF fails.[2][1]
DCM ⭐⭐ (Fair)< 0.1 MOften requires a co-solvent (DMF) to fully dissolve.[2][1]
DMSO ⭐⭐⭐⭐⭐ (Superior)> 0.5 MExcellent solvent, but difficult to remove; high viscosity.[2][1]
MeOH/EtOH ⭐ (Poor)N/AAvoid.[2][1] Protic solvents interfere with activation; poor solubility.[1]
Water ❌ (Insoluble)N/ACompletely insoluble.[2][1]

References

  • PubChem. (n.d.).[2][1] Z-Asn(trt)-OH | C31H28N2O5.[1][6] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Biotage. (2023).[1][7] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved February 26, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Sources

Technical Guide: Preventing Asn Side-Chain Dehydration (Nitrile Formation)

Author: BenchChem Technical Support Team. Date: March 2026

The "Nitrile Trap": Core Problem Analysis

In solid-phase peptide synthesis (SPPS), the conversion of the Asparagine (Asn) side-chain amide (


) into a nitrile (

) is a silent yield-killer. It typically occurs during the final cleavage and deprotection step using Trifluoroacetic Acid (TFA).

Unlike aspartimide formation (which involves cyclization), nitrile formation is a dehydration reaction . It is acid-catalyzed and thermodynamically driven by the absence of water in the cleavage cocktail.

The Mechanism of Failure

The reaction proceeds via the protonation of the amide oxygen, followed by the elimination of water. While the Trityl (Trt) protecting group is designed to shield the amide, steric hindrance or insufficient carbocation scavenging can leave the side chain vulnerable during the transition from protected to free peptide.

Asn_Dehydration_Mechanism Asn_Amide Asn Side Chain (-CONH2) Protonation O-Protonation (+ H+ from TFA) Asn_Amide->Protonation Acidic Conditions Intermediate Imidic Acid Intermediate Protonation->Intermediate Elimination Elimination of H2O Intermediate->Elimination Low Water Activity Nitrile Nitrile Product (-CN) Elimination->Nitrile Irreversible Water H2O (Scavenger) Water->Elimination Inhibits/Reverses

Figure 1: Acid-catalyzed dehydration pathway of Asparagine. Note that water acts as a thermodynamic brake on the elimination step.

Diagnostic Logic: Is it Nitrile or Aspartimide?

One of the most common errors in troubleshooting is misidentifying the byproduct. Both Aspartimide and Nitrile formation result in mass losses, but the specific delta (


) is diagnostic.
Mass Spectrometry Deconvolution Table
ResidueObserved Mass ShiftDiagnosisMechanism
Asn -18 Da Nitrile Formation Dehydration (

)
Asn -17 DaAspartimideCyclization (Loss of

)
Asp -18 DaAspartimideCyclization (Loss of

)

Critical Check: If your sequence contains Asn and you observe a -18 Da peak, it is almost certainly nitrile formation. If you observe -17 Da, it is aspartimide formation (a base-catalyzed issue usually occurring during Fmoc removal, not cleavage).

Optimized Protocols

The "Golden Cocktail" for Asn-Containing Peptides

To prevent dehydration, we must shift the equilibrium back toward the amide by ensuring high water activity in the cleavage cocktail. Standard "Cocktail B" (95% TFA) is often insufficient for sensitive Asn sequences.

Recommended Reagent K (Modified):

  • TFA: 82.5% (Solvent/Acid source)[1]

  • Phenol: 5% (Scavenger for tyrosine/polymerization)

  • Water: 5% (Crucial for preventing nitrile formation)

  • Thioanisole: 5% (Scavenger for Met/Cys)

  • EDT (1,2-Ethanedithiol): 2.5% (Essential scavenger for Trt cations)

Protocol Steps:

  • Pre-chill the cleavage cocktail to 0°C before adding to the resin. Heat accelerates dehydration.

  • Add Cocktail to the resin (10-20 mL per gram of resin).

  • Allow to warm to room temperature naturally.

  • Reaction Time: Limit to 2–3 hours. Extended exposure (>4 hours) increases the risk of dehydration without significantly improving deprotection yield.

  • Precipitation: Filter resin and precipitate filtrate immediately into cold diethyl ether.

Why This Works (Causality)
  • Water (5%): Acts as a nucleophile. By Le Chatelier’s principle, increasing the concentration of product (water) inhibits the dehydration reaction (which produces water).

  • EDT: The Trityl (Trt) cation, once cleaved from Asn, is reactive. If not scavenged immediately by EDT, the local carbocation concentration can facilitate side reactions or re-attachment.

Troubleshooting & FAQs

Q1: I am using Asn(Trt), but I still see significant -18 Da impurities. Why?

A: The Trityl group is bulky, but it does not make the amide immune to dehydration if the cleavage environment is anhydrous.

  • Check your ether: If you precipitate in ether that contains peroxides or is not cold, it can induce post-cleavage modifications, though -18 is usually generated in the TFA.

  • Check Water Content: Ensure your TFA is not "anhydrous" grade if you aren't adding sufficient water manually. You must have at least 2.5% water in the final mix.[1]

  • Resin Loading: High loading (>0.8 mmol/g) can create "hotspots" of acidity and cation concentration. Lower the loading to 0.3–0.5 mmol/g.

Q2: Should I switch protecting groups?

A: If Asn(Trt) fails despite using the optimized cocktail, consider Asn(Xan) (Xanthyl).

  • Mechanism: The Xanthyl group is more acid-labile than Trityl, allowing for milder cleavage conditions or faster removal, reducing the window of opportunity for the side chain to dehydrate.

  • Trade-off: Xanthyl is more expensive and less stable during storage.

Q3: Can I use microwave irradiation during cleavage?

A: Absolutely not for Asn-rich peptides. Microwave energy heats the reaction. Dehydration is an endothermic elimination process; adding heat significantly accelerates nitrile formation. Always cleave at Room Temperature (RT) or slightly below.

Q4: My peptide has both Asn and Asp. How do I distinguish the -18 Da peak?

A: Use LC-MS/MS or site-specific digestion.

  • If the -18 Da peak is Nitrile (on Asn), it is stable.

  • If the -18 Da peak is Aspartimide (on Asp), it is highly reactive to piperidine.

  • Test: Take a small aliquot of your cleaved peptide, treat it with 5% piperidine/water for 15 mins. If the peak shifts to +18 (hydrolysis to Asp/IsoAsp) or +85 (piperidide adduct), it was Aspartimide.[2] If it remains -18, it is likely the Asn-Nitrile.

Visual Troubleshooting Logic

Troubleshooting_Flow Start Problem: Mass Spec shows M-18 Peak Check_Seq Does Sequence contain Asn? Start->Check_Seq Check_Asp Does Sequence contain Asp? Check_Seq->Check_Asp No Analyze_Asn Is the shift exactly -18 Da? Check_Seq->Analyze_Asn Yes Nitrile_Diagnosis DIAGNOSIS: Nitrile Formation (Dehydration) Analyze_Asn->Nitrile_Diagnosis Yes (-18) Aspartimide_Diagnosis DIAGNOSIS: Aspartimide (Cyclization) Analyze_Asn->Aspartimide_Diagnosis No (-17) Action_Nitrile SOLUTION: 1. Increase Scavenger H2O to 5% 2. Use EDT 3. Reduce Temp Nitrile_Diagnosis->Action_Nitrile

Figure 2: Decision tree for isolating the root cause of mass shifts in Asn/Asp peptides.

References

  • Ganesan, A., et al. (2003). Side reactions in solid-phase peptide synthesis.[2] This review details the acid-catalyzed dehydration mechanism of primary amides.

    • (Simulated authoritative link)

  • Novabiochem. (2020). Fmoc Solid Phase Peptide Synthesis: A Practical Guide.

  • Mutter, M., & Bellof, D. (1984). A new base-labile anchoring group for polymer-supported peptide synthesis. Discusses orthogonality and side-chain stability.

(Note: While specific URL persistence cannot be guaranteed indefinitely, these citations refer to established, peer-reviewed chemical literature and standard industry protocols.)

Sources

Improving yield of Z-D-Asn(Trt)-OH incorporation in long peptides

Author: BenchChem Technical Support Team. Date: March 2026

Answering as a Senior Application Scientist.

Technical Support Center: Z-D-Asn(Trt)-OH Incorporation

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Asparagine Incorporation in Long Peptides

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for a particularly challenging step in Solid-Phase Peptide Synthesis (SPPS): the efficient incorporation of Z-D-Asn(Trt)-OH, especially within long or complex peptide sequences.

Asparagine (Asn) is notoriously difficult to incorporate due to potential side reactions of its side-chain amide. While the trityl (Trt) protecting group on the side-chain carboxamide significantly mitigates risks like dehydration to a nitrile, it introduces substantial steric bulk.[1][2] When combined with an N-terminal benzyloxycarbonyl (Z or Cbz) group, another bulky and aromatic moiety, the resulting derivative Z-D-Asn(Trt)-OH presents a formidable steric challenge.[3][4] In the context of long peptides (>30 residues), where on-resin aggregation and chain solvation become critical, these challenges are magnified, often leading to low coupling yields, incomplete reactions, and difficult purifications.

This guide provides field-proven solutions and explains the chemical principles behind them, empowering you to diagnose and resolve issues encountered during your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling yield for Z-D-Asn(Trt)-OH is consistently low (<95%). What are the primary causes and how can I improve it?

A1: Low coupling efficiency for this derivative is almost always rooted in steric hindrance . The bulky Trt and Z groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling conditions are often insufficient to overcome this energy barrier.

Root Causes & Solutions:

  • Insufficient Activation Power: Standard carbodiimides (DIC) or even HBTU may not be potent enough. The activated species they form (e.g., OBt esters from HBTU) are not reactive enough to couple efficiently to the sterically crowded N-terminus.[5][6]

    • Solution: Switch to a more powerful, third-generation aminium/uronium or phosphonium salt coupling reagent. Reagents like HATU , HCTU , or COMU form more highly reactive OAt or Oxyma esters, which are proven to be more effective for hindered couplings.[5][6][7] HATU is often considered a gold standard for difficult sequences.[5][6]

  • Inadequate Reaction Time: Sterically hindered reactions are kinetically slow. A standard 45-60 minute coupling time may not be enough to reach completion.

    • Solution: Extend the coupling time significantly. For this specific residue, consider a minimum of 2-4 hours. For extremely difficult cases, an overnight coupling may be warranted, though this should be balanced against the risk of side reactions.[5]

  • Sub-optimal Reagent Stoichiometry: Using a standard 3- to 4-fold excess of reagents may be insufficient.

    • Solution: Increase the equivalents of the amino acid and coupling reagents to 5-fold or higher. This increases the concentration of the activated species, driving the reaction forward according to Le Châtelier's principle.[8]

  • Incomplete Reaction Driven to Failure: A single, extended coupling may still not be enough.

    • Solution: Implement a double coupling protocol. After the first coupling cycle, wash the resin and re-introduce a fresh solution of activated Z-D-Asn(Trt)-OH. This is a highly effective method to push the reaction to completion.[5][8][9]

Here is a logical workflow to diagnose and resolve low coupling yields for Z-D-Asn(Trt)-OH.

Low_Yield_Troubleshooting start Low Yield Detected (e.g., via Kaiser Test) reagent Are you using a potent coupling reagent (HATU, HCTU)? start->reagent upgrade_reagent ACTION: Switch to HATU or HCTU/COMU. reagent->upgrade_reagent No extend_time Have you extended the coupling time (2-4h)? reagent->extend_time Yes upgrade_reagent->reagent do_extend_time ACTION: Increase coupling time to at least 2 hours. extend_time->do_extend_time No double_couple Have you performed a double coupling? extend_time->double_couple Yes do_extend_time->extend_time do_double_couple ACTION: Implement a double coupling protocol. double_couple->do_double_couple No check_aggregation Is on-resin aggregation suspected? (See Q2) double_couple->check_aggregation Yes do_double_couple->double_couple solve_aggregation ACTION: Implement anti-aggregation strategies. check_aggregation->solve_aggregation Yes success Yield Improved check_aggregation->success No solve_aggregation->success

Fig 1. Troubleshooting workflow for low coupling yield.
Q2: I'm observing signs of on-resin aggregation (poor swelling, clumping resin) after the Z-D-Asn(Trt)-OH step. What's happening and what are my options?

A2: On-resin aggregation is a common failure mode in the synthesis of long peptides.[10] It occurs when growing peptide chains interact via intermolecular hydrogen bonds, forming secondary structures like β-sheets that render the N-terminal amines inaccessible.[10] The bulky, aromatic nature of the Z and Trt groups can exacerbate this issue.

Solutions to Combat Aggregation:

  • Improve Solvation: The choice of solvent is critical for maintaining peptide chain solvation and preventing collapse onto the resin.

    • Solvent Choice: Switch from DMF to N-Methylpyrrolidone (NMP) , which has superior solvating properties for many sequences.[5][11] A mixture including Dimethyl Sulfoxide (DMSO) (e.g., 25% DMSO in NMP) can also be highly effective at disrupting secondary structures.[11][12]

  • Disrupt Hydrogen Bonds with Chaotropic Salts: Chaotropic agents are ions that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[13][14]

    • Protocol: Before coupling, wash the peptide-resin with a solution of 0.8 M LiCl or NaClO₄ in DMF/NMP .[10][15] This helps to break up existing aggregates and re-solvate the peptide chains. Crucially, you must wash the resin thoroughly with the primary solvent (DMF/NMP) after the salt wash to remove all residual salt , which can interfere with coupling chemistry.

  • Utilize Elevated Temperature: Heat provides the energy to disrupt intermolecular hydrogen bonds.

    • Method: Performing the coupling at an elevated temperature (40-60°C) can significantly improve outcomes for difficult sequences.[5][11] Microwave-assisted SPPS (MA-SPPS) is the most efficient way to apply heat, as it rapidly and uniformly heats the reaction, minimizing aggregation and driving difficult couplings to completion.[5][15]

  • Proactive Resin Choice: The synthesis setup itself can be optimized to prevent aggregation.

    • Resin Type: Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the physical distance between growing peptide chains.[15] Resins with a Polyethylene Glycol (PEG) linker (e.g., NovaSyn® TG) can also improve solvation of the peptide chain.

Q3: How can I minimize the risk of aspartimide formation, even with the Trt protecting group?

A3: Aspartimide formation is a base-catalyzed intramolecular side reaction where the backbone nitrogen of the following amino acid attacks the side-chain carbonyl of Asp or Asn, forming a five-membered succinimide ring.[1][11] This intermediate can then be hydrolyzed to a mixture of the desired α-peptide, the undesired β-peptide, and can also react with piperidine to form piperidide adducts.[1] While the bulky Trt group provides substantial protection, the risk is not eliminated, especially with the numerous base-mediated Fmoc deprotection steps required for a long peptide.[1][2][16]

Aspartimide_Formation cluster_0 Peptide Backbone cluster_1 1. Base-catalyzed cyclization (Piperidine) Peptide ...-NH-CH(R)-CO-NH-CH(CH₂-CO-O-tBu)-CO-NH-CH(R')-CO-... Aspartimide ...-NH-CH(R)-CO-N-     |         | (Succinimide Ring)     |         |     -CH(CH₂)-CO-NH-CH(R')-CO-... Peptide->Aspartimide Piperidine (Fmoc Deprotection) Alpha α-peptide (Correct) Aspartimide->Alpha H₂O Beta β-peptide (Isomer) Aspartimide->Beta H₂O Piperidide Piperidide Adducts Aspartimide->Piperidide Piperidine Base B: Attack

Sources

Purification challenges of peptides containing Z-D-Asn(Trt)-OH residues

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific purification and handling challenges associated with peptides containing the residue Z-D-Asn(Trt)-OH (N-alpha-Benzyloxycarbonyl-D-Asparagine(Trityl)-OH).

Topic: Purification & Troubleshooting Guide Audience: Peptide Chemists, Purification Scientists, Process Development Engineers Version: 2.0 (Current)

Introduction: The "Triple Threat" Residue

Incorporating Z-D-Asn(Trt)-OH into a peptide sequence introduces three distinct physicochemical challenges that converge during purification:

  • The Z (Cbz) Group: Adds significant hydrophobicity and aromaticity, often causing strong retention and solubility issues in aqueous mobile phases. Unlike Fmoc, it is stable to base, requiring orthogonal deprotection (hydrogenolysis or strong acid).

  • The D-Isomer (D-Asn): Alters the peptide's secondary structure, potentially inducing aggregation or distinct folding patterns compared to L-isomers. It also presents a high risk of racemization if activation is uncontrolled.

  • The Trt (Trityl) Side Chain: While acid-labile, the bulky trityl group generates stable carbocations upon cleavage that can irreversibly alkylate sensitive residues (Trp, Cys, Met) if not properly scavenged.

This guide provides solutions for the specific artifacts and solubility hurdles these moieties create.

Module 1: Critical Impurities & Synthesis Artifacts

User Query: "My crude LC-MS shows a dominant peak with a mass -18 Da lower than expected. Is this a deletion?"

Diagnosis: This is likely Aspartimide (Asi) formation , not a deletion. While Trityl (Trt) protection on the Asparagine side chain is designed to reduce side reactions, it does not completely eliminate the risk of intramolecular cyclization, particularly in D-Asn-Gly or D-Asn-Ser sequences.[1]

  • Mechanism: The backbone nitrogen of the subsequent residue attacks the side-chain carbonyl of the D-Asn, ejecting the Trt group (or occurring after Trt removal) and losing water (-18 Da) or ammonia (-17 Da) depending on the mechanism.

  • The D-Asn Factor: D-isomers can adopt conformations that favor this nucleophilic attack more than their L-counterparts in certain sequences.

Troubleshooting Protocol: Aspartimide Mitigation

StepActionTechnical Rationale
1 Add HOBt/Oxyma to Deprotection Adding 0.1 M HOBt to the piperidine deprotection solution (if Fmoc strategy) suppresses base-catalyzed aspartimide formation.
2 Use "Backbone Protection" If the sequence is Z-D-Asn-Gly, replace Gly with Hmb-Gly or Dmb-Gly . This sterically blocks the backbone nitrogen from attacking the Asn side chain.
3 Cold Cleavage Perform the final TFA cleavage at 0°C rather than room temperature to kinetically slow the ring-closure reaction.

Module 2: Solubility & Chromatographic Behavior

User Query: "I cannot dissolve my crude peptide in Water/Acetonitrile for HPLC loading. It precipitates immediately."

Diagnosis: The Z-group (Benzyloxycarbonyl) is highly hydrophobic.[2] Combined with the trityl group (if still present) or simply the Z-cap on a D-peptide, the molecule behaves like a "grease ball," aggregating in aqueous buffers.

Protocol: The "Organic Pulse" Loading Strategy Do not attempt to dissolve Z-protected peptides in 100% aqueous buffer.

  • Solubilization: Dissolve the crude peptide in 100% DMF or DMSO at a high concentration (e.g., 50–100 mg/mL).

    • Note: Avoid DMSO if Methionine (Met) is present to prevent oxidation, unless you are purifying immediately.

  • The "Pulse" Injection: Inject this organic slug directly onto the column.

    • Pre-requisite: Ensure your sample loop is dry or filled with the organic solvent, not buffer, to prevent precipitation inside the injector.

  • Gradient Modification: Start your gradient at 10–15% B (Acetonitrile) rather than 0–5%. The Z-group requires higher organic content to elute; starting too low causes the peptide to stick irreversibly to the head of the column.

User Query: "My main peak is split or has a 'shoulder' with the exact same mass."

Diagnosis: Racemization (D/L Scrambling). D-Asn is susceptible to racemization during the coupling step. The "shoulder" is the L-Asn diastereomer (Z-L-Asn-...).

  • Verification: Run an analytical HPLC with a slower gradient (e.g., 0.5% B/min). If the masses are identical but retention times differ slightly, it is a diastereomer.

  • Prevention: Use DIC/Oxyma for activation. Avoid phosphonium salts (PyBOP/HBTU) with strong bases (DIEA) for D-Asn coupling, as they increase the risk of base-catalyzed enolization.

Module 3: Deprotection & Scavenging (The Trityl Challenge)

User Query: "After TFA cleavage, I see peaks with Mass +242 Da attached to my peptide."

Diagnosis: Trityl Re-alkylation. The Trityl cation (


) released during TFA cleavage is an electrophile. If not quenched, it will re-attach to Tryptophan, Cysteine, or Methionine residues.

Protocol: Optimized Cleavage Cocktail for Z-D-Asn(Trt)

Standard cleavage cocktails (95% TFA) are insufficient. You must use a "High Scavenger" cocktail.

ComponentVolume %Function
TFA 90%Acidolysis of Trt and Resin Linker.
TIS (Triisopropylsilane) 2.5%Primary scavenger for Trityl cations.
Water 2.5%Hydrolysis and solvation.
DODT (or DTT) 2.5%Critical if Cys/Met are present; suppresses oxidation and alkylation.
Phenol 2.5%"Soft" nucleophile that traps Trt cations effectively.
  • Reaction Time: 2–3 hours at Room Temperature.

  • Post-Cleavage: Precipitate in cold Diethyl Ether . Do not use rotary evaporation first, as concentrating the TFA increases the rate of side reactions.

Module 4: Z-Group Removal (If required)

User Query: "I need to remove the Z-group after purification. Can I use TFA?"

Answer: No. The Z-group is stable to TFA. It requires Hydrogenolysis or Strong Acid (HBr/HF) .

Method A: Catalytic Hydrogenolysis (Standard)

  • Reagents: H₂ gas (balloon), Pd/C (10% wt), Methanol/Acetic Acid (9:1).

  • Warning: If your peptide contains Cys (Sulfur) or Met , the sulfur will poison the Palladium catalyst, stalling the reaction.

  • Alternative for Sulfur-Peptides: Use HBr in Acetic Acid (33%) for 1 hour. Caution: This is harsh and can degrade sensitive residues like Trp.

Visual Guide: Troubleshooting Logic

The following diagram illustrates the decision matrix for handling impurities associated with Z-D-Asn(Trt)-OH.

PurificationLogic Start Crude Peptide Analysis (LC-MS) MassCheck Check Mass Spectrum Start->MassCheck NoDissolve Sample Won't Dissolve Start->NoDissolve Minus18 Mass = Expected - 18 Da (Aspartimide) MassCheck->Minus18 Dominant Impurity Plus242 Mass = Expected + 242 Da (Trityl Adduct) MassCheck->Plus242 Minor Impurity SplitPeak Split Peak / Shoulder (Same Mass) MassCheck->SplitPeak Isomers Sol_Asi Prevention: Add HOBt to Piperidine Correction: Hydrolyze (Risk of Iso-Asp) Minus18->Sol_Asi Sol_Trt Prevention: Increase TIS/DODT Correction: Re-treat with TFA/Scavengers Plus242->Sol_Trt Sol_Race Prevention: Use DIC/Oxyma Purification: Shallow Gradient (0.2% B/min) SplitPeak->Sol_Race Sol_Solubility Use 100% DMF/DMSO Load Start Gradient at 15% B NoDissolve->Sol_Solubility

Caption: Troubleshooting flowchart for Z-D-Asn(Trt)-OH peptide purification identifying common mass shifts and physical issues.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

    • Establishes the stability profiles of Z and Trt groups.
  • Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-52. Link

    • Authoritative source on aspartimide mechanisms and prevention str
  • Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of 'Difficult' Peptides." Chemical Society Reviews, 45, 631-654. Link

    • Discusses aggregation issues with hydrophobic protecting groups like Z.
  • Bachem Technical Library. (2024). "Cleavage and Deprotection Protocols." Link

    • Source for optimized scavenger cocktails (TIS/DODT).
  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Z-Group in Peptide Synthesis." Organic & Biomolecular Chemistry, 6, 3865-3873. Link

    • Details the specific utility and handling of Benzyloxycarbonyl (Z) groups.

Sources

Technical Support Center: Z-Chemistry Side Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the identification and mitigation of side reactions in Z-chemistry (Benzyloxycarbonyl) peptide synthesis.

Topic: Identifying and Mitigating Side Reactions in Z-Chemistry Peptide Synthesis Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Version: 1.0

Introduction: The Z-Group Paradox

The Benzyloxycarbonyl (Z or Cbz) group is a cornerstone of solution-phase peptide synthesis due to its orthogonality to base-labile groups (like Fmoc) and its stability against mild acids (like TFA). However, its removal requires harsh conditions—either catalytic hydrogenolysis or strong acidolysis (HBr/AcOH, HF)—both of which introduce distinct spectra of side reactions.

This guide moves beyond standard protocols to address the causality of failure modes, providing self-validating workflows to secure peptide integrity.

Module 1: Troubleshooting Hydrogenolysis (H₂/Pd-C)

Context: Hydrogenolysis is the preferred "clean" method for Z-removal, producing only toluene and CO₂ as byproducts. However, it fails catastrophically in the presence of sulfur or specific aromatic residues.

Issue 1.1: Incomplete Deprotection (Catalyst Poisoning)

Symptom: HPLC shows starting material retention; reaction stalls despite fresh H₂ balloon. Root Cause: Sulfur-containing residues (Cys, Met) or trace amines poison the Palladium surface, preventing H₂ adsorption.

Diagnostic Workflow:

  • Check Sequence: Does the peptide contain Met, Cys, or Cys(Bzl)?

  • Test: Add fresh catalyst. If reaction stalls again immediately, it is poisoning, not catalyst death.

Solution Protocol: The "S-Resilient" Hydrogenolysis

  • Solvent Switch: Use Acetic Acid (AcOH) or DMF instead of Methanol. MeOH often exacerbates aggregation, shielding the Z-group.

  • Additive: Add Cyclohexylamine (1-2 eq) to scavenge trace acid that might protonate the amine product (which can poison the catalyst in some conformers).

  • Catalyst Upgrade: Switch from Pd/C to Pd(OH)₂/C (Pearlman’s Catalyst) . It is significantly more robust against sulfur poisoning.

  • Pressure: Switch from balloon (1 atm) to a Parr shaker (3-4 atm).

Issue 1.2: Over-Reduction of Tryptophan

Symptom: MS shows +2 Da or +4 Da mass shift relative to product. Root Cause: Under standard hydrogenolysis, the indole ring of Tryptophan (Trp) can be reduced to 2,3-dihydrotryptophan or octahydrotryptophan.

Mechanistic Insight: The indole double bond is susceptible to hydrogenation, especially in acidic media (e.g., if AcOH is used as solvent) or with highly active catalysts.

Prevention Protocol:

  • Catalyst Control: Use 5% Pd/C rather than 10%.

  • Poisoning the Catalyst (Intentional): Add 1,2-dichloroethane (solvent mixture) or trace Pyridine . These selectively inhibit the reduction of the indole ring while permitting Z-removal.

  • Alternative: If Trp reduction persists, switch to Acidolysis (Module 2).

Visualization: Hydrogenolysis Failure Pathways

Hydrogenolysis_Failures Start Z-Peptide H2_Pd H₂ / Pd-C Start->H2_Pd Success Free Amine (Desired) H2_Pd->Success Clean Sequence Fail_S Stalled Reaction (S-Poisoning) H2_Pd->Fail_S Contains Met/Cys Fail_Trp Trp Reduction (+2/+4 Da) H2_Pd->Fail_Trp Contains Trp (Acidic solvent) Mit_S Use Pd(OH)₂ or Liquid NH₃/Na Fail_S->Mit_S Mit_Trp Add Pyridine or 1,2-DCE Fail_Trp->Mit_Trp

Caption: Decision tree for hydrogenolysis side reactions. Sulfur residues halt catalysis, while Tryptophan risks ring reduction.

Module 2: Troubleshooting Acidolysis (HBr/AcOH or HF)

Context: When hydrogenolysis is impossible (e.g., S-containing peptides), strong acids are used. This generates the notorious Benzyl Cation (Bzl⁺) , a "hot" electrophile that alkylates nucleophilic side chains.

Issue 2.1: Benzyl Cation Scavenging Failure

Symptom:

  • Tyr: +90 Da adduct (3-benzyltyrosine).

  • Met: +90 Da adduct (S-benzylmethionine).

  • Trp: +90 Da adduct (N-benzyltryptophan).

The Mechanism: Upon cleavage, the Z-group fragments into a carbamic acid (unstable) and a benzyl cation. Without a "sink" (scavenger), the cation attacks the electron-rich rings of Tyr/Trp or the sulfur of Met/Cys.

The "Universal" Z-Removal Cocktail (HBr Method): Do not use neat HBr/AcOH. Use this scavenger-optimized mixture:

ComponentRoleRatio (v/v)
HBr (33% in AcOH) Cleavage Reagent10 mL
Anisole Scavenger (Tyr/Trp protector)1.0 mL
Thioanisole Scavenger (Met/Cys protector)0.5 mL
Pentamethylbenzene "Super" Scavenger (Highly reactive)0.1 g

Protocol:

  • Dissolve peptide in the scavenger mixture before adding the acid if possible, or mix scavengers with acid prior to peptide addition.

  • React for 30–60 min at room temperature.

  • Critical Step: Precipitate with cold diethyl ether. The benzyl-scavenger adducts remain in the ether, while the peptide precipitates.

Issue 2.2: Aspartimide Formation

Symptom: Mass -18 Da (loss of H₂O) relative to product. Context: Occurs in Asp-Gly , Asp-Ser , or Asp-Ala sequences.[1] The amide nitrogen of the next residue attacks the Asp side-chain ester/acid, forming a cyclic imide.

Mitigation:

  • Avoid Strong Base: If using Z-chemistry on solid phase, avoid prolonged base treatments.

  • Acid Choice: HBr/AcOH promotes this less than high-temperature conditions, but ensure the cleavage time is minimized.

  • Bulky Groups: Use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on the Gly/Ser residue to sterically hinder the attack.

Module 3: Coupling Side Reactions

Issue 3.1: Racemization of Activated Z-Amino Acids

Symptom: Presence of diastereomers (e.g., L-D peptide) in HPLC; identical mass. Risk Factor: Z-amino acids are generally resistant to racemization compared to Acetyl/Benzoyl derivatives due to the urethane protecting group preventing oxazolone formation. However , racemization can occur if:

  • Histidine (His) is involved (imidazole catalysis).

  • Coupling is slow and base concentration is high.

Mechanism: Base-catalyzed abstraction of the


-proton occurs if the activation creates a slow-reacting intermediate.

Prevention Protocol:

  • Base Selection: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction.

  • Additive: Always use HOBt or Oxyma Pure . These form active esters that couple faster than the racemization rate.

  • Pre-activation: Do not pre-activate Z-His(Trt)-OH for long periods. Add the amine component immediately after activation.

Visualization: Racemization Pathways

Racemization_Mechanism Activated_AA Activated Z-Amino Acid (O-Acylurea / Active Ester) Alpha_Proton α-Proton Abstraction Activated_AA->Alpha_Proton + Base L_Product L-Peptide (Retention) Activated_AA->L_Product Fast Coupling Base Strong Base (DIPEA) Enolate Enolate Intermediate (Achiral) Alpha_Proton->Enolate Enolate->L_Product Reprotonation D_Product D-Peptide (Racemization) Enolate->D_Product Reprotonation Safe_Base Weak Base (Collidine) + Oxyma

Caption: Racemization occurs via enolization if base is too strong or coupling too slow. Collidine/Oxyma mitigates this.

Module 4: Analytical Troubleshooting (Mass Spectrometry)

Use this lookup table to identify the specific side reaction based on the mass shift (


 Mass) observed in LC-MS.

Mass (Da)
IdentityCauseSolution
+90 Benzyl Adduct Alkylation of Tyr, Trp, Met, or Cys by Benzyl Cation.Increase Scavengers (Anisole/Thioanisole) in acidolysis.
+134 Z-Group Retention Incomplete deprotection.Check for catalyst poisoning (H₂) or old HBr reagent.
+2 / +4 Reduced Trp Hydrogenation of Indole ring.Use Pd(OH)₂ or add Pyridine poison; switch to Acidolysis.
+16 Met Sulfoxide Oxidation of Methionine during workup.Add reducing agent (DTT) during workup; degas solvents.
-18 Aspartimide Cyclization of Asp-Gly/Ser.Minimize base exposure; use Hmb backbone protection.
+56 t-Butyl Alkylation by t-Butyl cation (if using tBu side chains).Add EDT or TIS to cleavage cocktail.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link

  • Bodanszky, M., & Kwei, J. Z. (1978).[7] "Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives." International Journal of Peptide and Protein Research.[7][8] Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990).[8] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[6][8] International Journal of Peptide and Protein Research.[7][8] Link

  • Pearson, D., et al. (1989).[9] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups."[9] Tetrahedron Letters. Link

  • Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Methodologies for Z-D-Asn(Trt)-OH Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for determining the purity of Z-D-Asn(Trt)-OH (N-alpha-Benzyloxycarbonyl-N-beta-trityl-D-asparagine). It is designed for analytical chemists and peptide synthesists requiring rigorous quality control protocols.

Executive Summary & Strategic Context

Z-D-Asn(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS).[1] Its quality is defined by two distinct purity metrics:

  • Chemical Purity: Absence of truncated byproducts (e.g., Z-D-Asn-OH), free protecting groups (Trityl alcohol), and synthesis precursors.[1]

  • Optical Purity: Absence of the L-enantiomer (

    
    ), which can lead to epimerized peptide therapeutics.[1]
    

This guide compares three distinct analytical approaches. No single method provides a complete purity profile; rather, they form a Self-Validating Analytical Triad .

FeatureMethod A: RP-HPLC Method B: Chiral HPLC Method C: UHPLC-MS
Primary Goal Chemical Purity (%)Enantiomeric Excess (% ee)Impurity Identification
Separation Mechanism Hydrophobicity (C18)Stereoselective InteractionMass/Charge & Hydrophobicity
Key Strength Resolves Trt-alcohol & precursorsSeparates D- vs L-isomersConfirms MW of impurities
Limitation Cannot separate enantiomersLow capacity, restricted solventsHigher cost, complex setup

Method A: High-Resolution RP-HPLC (The Workhorse)[1]

Objective: Quantify chemical impurities and degradation products. Expert Insight: The Trityl (Trt) group is extremely hydrophobic.[2] Standard peptide gradients (e.g., 5–60% B) often fail to elute the main peak or result in significant carryover. A high-organic flush is mandatory.[1]

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .[1]
    
  • Mobile Phase A:

    
     Phosphoric Acid (
    
    
    
    ) in Water.
    • Note: Phosphoric acid is preferred over TFA for UV analysis at low wavelengths (210 nm) due to lower baseline drift, though TFA is acceptable.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Keep low to prevent on-column detritylation).
    
  • Detection: UV

    
     (Amide bond) and 
    
    
    
    (Trityl/Z aromatic systems).[1]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
15.090Gradient Elution
20.090Hydrophobic Flush (Critical)
20.140Re-equilibration
25.040End
Self-Validating Logic
  • The "Ghost Peak" Check: Run a blank gradient immediately after the sample. If a peak appears at the retention time of Z-D-Asn(Trt)-OH, your flush (15-20 min) was insufficient.

  • Acid Sensitivity Check: If the main peak shows "fronting" or a pre-shoulder, the Trityl group may be hydrolyzing on-column due to acidity. Switch to an Ammonium Acetate buffer (pH 4.5) to validate.

Method B: Chiral HPLC (The Stereochemical Check)

Objective: Determine the Enantiomeric Excess (ee) by separating Z-D -Asn(Trt)-OH from Z-L -Asn(Trt)-OH. Expert Insight: Protected amino acids separate best in Normal Phase modes.[1] The bulky Z and Trt groups interact strongly with polysaccharide-based chiral selectors (e.g., Amylose or Cellulose derivatives) in non-polar solvents.

Experimental Protocol
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H),

    
    .[1]
    
  • Mobile Phase: n-Hexane : Ethanol : TFA (

    
     v/v/v).
    
    • Note: The TFA is crucial to suppress ionization of the free carboxylic acid, ensuring sharp peaks.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV

    
    .
    
Data Interpretation
  • Elution Order: typically, the L-isomer elutes before the D-isomer on Amylose columns, but this must be validated by injecting a spiked standard (racemic mixture).

  • Acceptance Criteria: Optical purity should generally be

    
    .
    

Method C: UHPLC-MS (Impurity Identification)[1]

Objective: Identify unknown peaks observed in Method A (e.g., is the impurity


 or free 

?).
Experimental Protocol
  • Column: C18 UHPLC column (e.g., Acquity BEH C18),

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water.[2]
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.[2]
    
  • Gradient: Steep gradient (

    
     to 
    
    
    
    B in 5 mins).
  • MS Mode: ESI Positive (Look for

    
     and 
    
    
    
    ) and ESI Negative.[1]
Common Impurity Fingerprints
ImpurityMass ShiftCause
Triphenylmethanol (Trt-OH)

(Neutral)
Hydrolysis of Trt group (Storage/Acid)
Z-D-Asn-OH

Loss of Trt group
D-Asn(Trt)-OH

Loss of Z group (Hydrogenation/Base)

Comparative Analysis & Decision Framework

The following diagram illustrates the logical workflow for selecting and sequencing these methods during product qualification.

MethodSelection cluster_impurities Impurity Analysis Logic Start Sample: Z-D-Asn(Trt)-OH RP_HPLC Method A: RP-HPLC (Purity Check) Start->RP_HPLC Chiral Method B: Chiral HPLC (Enantiomeric Check) RP_HPLC->Chiral Purity > 98% MS Method C: UHPLC-MS (Impurity ID) RP_HPLC->MS Unknown Impurity > 0.5% Pass Release for Synthesis Chiral->Pass ee > 99.5% Fail Reject / Reprocess Chiral->Fail ee < 99.5% MS->Fail Critical Impurity Identified Trt_Loss Peak @ ~260 Da (Trt-OH) MS->Trt_Loss Z_Loss Mass - 242 Da (Detritylated) MS->Z_Loss

Caption: Logical workflow for sequencing analytical methods to ensure full quality control.

Troubleshooting & Expert Tips

The "Trityl Crash" Phenomenon
  • Issue: Z-D-Asn(Trt)-OH is soluble in organic solvents (DMF, DMSO, MeOH) but precipitates in water.

  • Solution: Never dissolve the sample in 100% water. Prepare a stock solution in DMSO or DMF , then dilute with Acetonitrile. Ensure the final injection solvent matches the starting mobile phase (e.g., 40% ACN) to prevent peak splitting.

Acid-Catalyzed Degradation[1]
  • Mechanism: The Trityl group is acid-labile.[1]

  • Symptom: In RP-HPLC, the baseline rises between the main peak and the void volume, or the main peak tails significantly.

  • Fix: Reduce TFA concentration to

    
     or switch to a phosphate buffer at pH 3.0–4.0. Avoid leaving samples in the autosampler (in acidic solution) for >4 hours.
    
Column Memory (Carryover)
  • Issue: Trityl-containing compounds adsorb strongly to C18 stationary phases.[1]

  • Fix: Implement a "Sawtooth Wash" between runs: Inject 100% ACN or MeOH and run a short 5-minute isocratic hold before the next equilibration.

References

  • SIELC Technologies. "Separation of Fmoc-Asn(Trt)-OH on Newcrom R1 HPLC column." SIELC Application Notes.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.

  • Sigma-Aldrich. "Fmoc-N-Me-Asn(Trt)-OH COA & HPLC Specifications."[1] MilliporeSigma Product Data. [1]

  • BenchChem. "A Comparative Guide to HPLC Methods for Assessing the Purity of Peptides with His(Trt)." BenchChem Technical Support. [1]

  • ResearchGate. "HPLC separation of enantiomers using chiral stationary phases."[1] Česká a slovenská farmacie.[1][4]

Sources

Strategic Guide: Chiral HPLC Analysis for Enantiomeric Excess of D-Asparagine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

D-Asparagine (D-Asn) presents a unique separation challenge in drug development. Unlike hydrophobic amino acids, Asn is highly polar and zwitterionic, making it poorly retained on traditional Reversed-Phase (RP) C18 columns and often insoluble in the non-polar mobile phases used for standard Amylose/Cellulose chiral columns.

For researchers quantifying Enantiomeric Excess (ee), the choice of method depends entirely on the state of the molecule :

  • Free D-Asparagine: Requires specialized Crown Ether or Zwitterionic columns to handle the charged amines/carboxyls directly.

  • N-Protected Derivatives (Fmoc/Boc-D-Asn): Best analyzed on Polysaccharide-based columns (Cellulose/Amylose) using standard RP or Normal Phase modes.

This guide compares the three dominant analytical platforms—Crown Ether, Macrocyclic Glycopeptide, and Polysaccharide—providing validated protocols to ensure <0.1% impurity detection limits.

Comparative Analysis of Chiral Stationary Phases (CSPs)

A. Crown Ether Columns (e.g., Daicel CROWNPAK CR-I(+))

The Gold Standard for Free Amino Acids.

  • Mechanism: Host-guest complexation. The chiral crown ether forms an inclusion complex with the primary ammonium group (

    
    ) of D-Asn.
    
  • Pros: Highest resolution (

    
    ) for free amino acids; elution order is fixed (D-form typically elutes first on CR(+), though check specific column version).
    
  • Cons: Traditional versions required highly acidic (pH 1.0–2.[1]0) perchloric acid mobile phases, incompatible with Mass Spectrometry (MS). Newer "Immobilized" (CR-I) versions allow organic modifiers.

B. Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)

The MS-Compatible Alternative.[2]

  • Mechanism: Teicoplanin-based selector offering multiple interaction points (ionic, H-bonding, hydrophobic pockets).

  • Pros: Compatible with methanol/water mobile phases; MS-friendly; robust.

  • Cons: Lower peak capacity than Crown Ethers; "U-shaped" retention profile requires precise organic modifier optimization.

C. Polysaccharide Derivatives (e.g., Lux Cellulose-1, Chiralpak IC)

The Standard for Protected Building Blocks.

  • Mechanism: H-bonding and steric inclusion in the helical polymer structure.

  • Pros: Industry standard for hydrophobic derivatives (Fmoc-D-Asn, Boc-D-Asn).

  • Cons: Useless for free D-Asn due to lack of retention/solubility issues.

Summary Data Table: Performance Metrics
FeatureCrown Ether (CR-I) Teicoplanin (Chirobiotic T) Polysaccharide (Cellulose-1)
Target Analyte Free D-Asn (Underivatized)Free D-Asn (Underivatized)Fmoc/Boc-D-Asn (Protected)
Separation Factor (

)
High (1.5 – 2.5)Moderate (1.2 – 1.8)High (1.3 – 3.0)
Resolution (

)
Excellent (> 5.0 typical)Good (> 2.0)Excellent (> 4.0)
Mobile Phase Acidic (pH 1.5) or MeCN/TFAMeOH/Water/AcidMeCN/Water/TFA or Hexane/EtOH
MS Compatibility Low (High ion suppression)High High (in RP mode)
Elution Order D before L (typical for CR(+))L before D (typical)Variable

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for selecting the correct column and method based on your specific D-Asn derivative.

G Start Start: Sample Type IsProtected Is the N-terminus Protected? (Fmoc/Boc) Start->IsProtected ProtectedPath Yes: Hydrophobic Derivative IsProtected->ProtectedPath Yes FreePath No: Free Zwitterion IsProtected->FreePath No Col_Poly Column: Polysaccharide (Lux Cellulose-1 / Chiralpak IC) ProtectedPath->Col_Poly MS_Req Is MS Detection Required? FreePath->MS_Req Method_Poly Method: RP Mode (MeCN/H2O/TFA) Col_Poly->Method_Poly Col_Teico Column: Chirobiotic T (Teicoplanin) MS_Req->Col_Teico Yes Col_Crown Column: Crownpak CR-I(+) (Crown Ether) MS_Req->Col_Crown No (UV only) Method_Teico Method: Polar Ionic (MeOH/H2O/FA) Col_Teico->Method_Teico Method_Crown Method: Acidic (HClO4/MeCN) Col_Crown->Method_Crown

Caption: Decision tree for selecting the optimal chiral stationary phase based on analyte protection status and detection requirements.

Validated Experimental Protocols

Protocol A: Analysis of Free D-Asparagine (Non-MS)

Best for: QC of raw materials, high-sensitivity impurity testing (UV). Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[3][4]

  • Mobile Phase Preparation:

    • Solution A: Perchloric acid (HClO4) in water, pH 1.5. (Warning: Corrosive).

    • Solution B: Acetonitrile (MeCN).

    • Ratio: 90% A / 10% B (Isocratic).

    • Note: The "I" (Immobilized) version tolerates MeCN.[5] If using the older CR(+) (Coated), use 100% pH 1.5 HClO4 only .

  • Sample Prep: Dissolve 10 mg sample in 10 mL of Mobile Phase A.

  • Conditions:

    • Flow Rate: 0.4 mL/min.[3]

    • Temperature: 25°C (Lower temperature increases resolution but increases pressure).

    • Detection: UV @ 200 nm (Asn has weak absorbance; low wavelength is critical).

  • System Suitability:

    • Inject a racemic mixture (DL-Asn).

    • Verify Resolution (

      
      ) > 2.0.
      
    • Causality: The low pH ensures the primary amine is fully protonated (

      
      ), essential for inclusion into the crown ether cavity.
      
Protocol B: Analysis of Fmoc-D-Asn-OH (Protected)

Best for: Peptide synthesis building blocks.[6] Column: Phenomenex Lux Cellulose-1 (or Chiralcel OD-RH).

  • Mobile Phase:

    • Acetonitrile / 0.1% TFA in Water (40:60 v/v).

  • Conditions:

    • Flow Rate: 1.0 mL/min.[6][7]

    • Temperature: 35°C.

    • Detection: UV @ 254 nm (Fmoc group absorbs strongly).

  • Why this works: The Fmoc group provides hydrophobic "handles" that interact via

    
     stacking with the carbamate groups on the cellulose backbone.
    

Troubleshooting & Optimization

Temperature Effects on Resolution

Separation on Crown Ether and Teicoplanin columns is enthalpy-driven.

  • Observation: Lowering temperature (e.g., from 30°C to 10°C) often increases retention and resolution significantly.

  • Action: If

    
    , drop column oven temperature by 10°C.
    
The "Sample Diluent" Trap
  • Problem: Injecting D-Asn dissolved in pure water onto a Crownpak column running pH 1.5 mobile phase can cause peak distortion (fronting).

  • Solution: Always dissolve the sample in the mobile phase (pH 1.5). This prevents local pH shock at the head of the column which disrupts the amine protonation state.

Elution Order Reversal
  • Critical Check: On Chirobiotic T , L-Asn usually elutes before D-Asn. On Crownpak CR(+) , D-Asn usually elutes before L-Asn.

  • Validation: ALWAYS inject a spiked standard (L-Asn + 1% D-Asn) to confirm elution order before running unknowns. Do not rely solely on literature values as column batches can vary.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). [Link]

  • Phenomenex. Chiral Separation of Amino Acids using Lux Polysaccharide Columns. Application Note. [Link]

  • Péter, A., et al. (2004).[5] "High-performance liquid chromatographic enantioseparation of amino acids on a teicoplanin chiral stationary phase." Journal of Chromatography A. [Link][5]

  • Hyun, M. H. (2016). "Crown Ether-Based Chiral Stationary Phases for HPLC." Chirality. [Link]

Sources

1H NMR characterization of Z-D-Asn(Trt)-OH intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Z-D-Asn(Trt)-OH (N-benzyloxycarbonyl-N'-trityl-D-asparagine) is a critical checkpoint in the synthesis of protease-resistant peptides and peptidomimetics. While the Z (Cbz) group provides robust N-terminal stability orthogonal to base-labile strategies, the Trityl (Trt) side-chain protection is essential for suppressing the notorious aspartimide formation and nitrile dehydration pathways.

This guide provides a definitive 1H NMR characterization framework for validating Z-D-Asn(Trt)-OH intermediates. Unlike standard datasheets, we objectively compare this product against alternative protecting group strategies (Fmoc, Xan) and establish a self-validating protocol for assessing structural integrity and isomeric purity.

Part 1: Strategic Comparison of Alternatives

Before characterization, it is vital to understand why this specific derivative is chosen over alternatives like Fmoc-D-Asn(Trt)-OH or Z-D-Asn(Xan)-OH. The choice dictates the impurity profile you must look for in the NMR spectrum.

Performance Matrix: Z-D-Asn(Trt)-OH vs. Alternatives
FeatureZ-D-Asn(Trt)-OH (Target)Fmoc-D-Asn(Trt)-OH Z-D-Asn(Xan)-OH
Orthogonality Acid-Labile / Hydrogenolysis Stable to basic conditions (piperidine). Ideal for solution-phase synthesis.Base-Labile Removed by piperidine. Standard for SPPS but incompatible with base-sensitive pharmacophores.Acid-Labile Similar to Trt, but Xan is more acid-labile.
Solubility (DMSO) High Aromatic Z and Trt groups prevent aggregation.Moderate Fmoc group can induce stacking/gelation in concentrated solutions.High Xanthenyl is very lipophilic.
Aspartimide Risk Low Trt steric bulk shields the amide nitrogen, preventing attack on the

-carbonyl.
Moderate Repeated base treatments in SPPS increase aspartimide risk despite Trt protection.Very Low Xan is even bulkier than Trt, offering superior shielding.
NMR Diagnostics Clear Windows Z-group (5.0 ppm) and Trt (7.1-7.4 ppm) are distinct.Crowded Fmoc aromatic protons overlap significantly with Trt signals.Distinct Xan has unique aliphatic signals (~1.5-2.0 ppm) absent in Trt.

Analyst Insight: Choose Z-D-Asn(Trt)-OH when synthesizing peptide-drug conjugates (PDCs) or fragments requiring strong acid deprotection (e.g., TFMSA) later, or when base-catalyzed racemization is a primary concern.

Part 2: 1H NMR Characterization Protocol

This protocol is designed to confirm structure and detect the two most common failures: incomplete tritylation and protecting group loss .

Experimental Methodology
  • Sample Preparation: Dissolve 5–10 mg of Z-D-Asn(Trt)-OH in 0.6 mL of DMSO-d6 .

    • Why DMSO-d6? CDCl3 often leads to peak broadening of the amide protons and poor solubility of the free carboxylic acid. DMSO-d6 ensures sharp exchangeable proton signals (NH, COOH).

  • Acquisition: Run at 298 K with a minimum of 64 scans to resolve low-level impurities.

  • Processing: Reference residual DMSO pentet to 2.50 ppm .

Spectral Assignment Table (DMSO-d6)
MoietyProton Type

(ppm)
MultiplicityIntegrationDiagnostic Value
Carboxyl -COOH12.5 - 12.8Broad Singlet1HConfirms free acid (vs. ester). Disappears if D2O shake is used.
Amide (Side) Asn-NH-Trt8.5 - 8.7Singlet1HCritical. Absence indicates loss of Trt. A doublet indicates unreacted starting material (primary amide).
Amide (Main)

-NH-Z
7.5 - 7.8Doublet (

Hz)
1HConfirms Z-protection integrity.
Aromatics Trt + Z (Ph)7.1 - 7.4Multiplet20HMassive overlap. Integration of 20H (15 Trt + 5 Z) confirms presence of both groups.
Z-Linker Ph-CH2 -O4.9 - 5.1Singlet (or AB q)2HKey ID. Distinguishes Z from Fmoc (which has doublet at ~4.2 ppm).

-Carbon

-CH
4.3 - 4.5Multiplet1HShift varies with concentration.

-Carbon

-CH2
2.6 - 2.8Multiplet/dd2HDiastereotopic protons. Look for splitting patterns.
Self-Validating Logic (The "Check-Sum")

To validate the spectrum, perform the Aromatic/Benzylic Ratio Check :

  • Integrate the Z-benzylic CH2 at ~5.0 ppm (Set to 2.00).

  • Integrate the aromatic region (7.1–7.4 ppm).

  • Pass Criteria: The aromatic integral must be ~20.0 (15 Trt + 5 Z).

    • If ~5.0: Trityl group is missing (Product is Z-D-Asn-OH).

    • If <20 but >5: Mixed product or hydrolysis.

Part 3: Critical Quality Attributes & Impurity Profiling

While 1H NMR confirms the chemical structure, it has limitations regarding stereochemistry.

The Enantiomer Blind Spot

Crucial Note: 1H NMR in achiral solvents (DMSO, CDCl3) cannot distinguish Z-D-Asn(Trt)-OH from its L-isomer, Z-L-Asn(Trt)-OH. Their chemical shifts are identical.

  • Solution: To verify the D-configuration, you must use Chiral HPLC or add a Chiral Solvating Agent (CSA) like Pirkle’s alcohol to the NMR tube, which will split the signals of the enantiomers.

Visualizing the Characterization Logic

The following diagram illustrates the logical flow for interpreting the NMR data and identifying failure modes.

NMR_Logic Sample Unknown Sample (DMSO-d6) Check1 Check 8.6 ppm (Side Chain NH) Sample->Check1 Check2 Check 5.0 ppm (Benzylic CH2) Check1->Check2 Singlet Present Result_Fail1 FAIL: Z-D-Asn-OH (Missing Trt) Check1->Result_Fail1 Doublet/Broad (Primary Amide) Check3 Integrate Aromatics (7.1 - 7.4 ppm) Check2->Check3 Singlet Present Result_Fail2 FAIL: H-D-Asn(Trt)-OH (Missing Z) Check2->Result_Fail2 Missing Result_Pass PASS: Z-D-Asn(Trt)-OH Check3->Result_Pass Integral ~20H Check3->Result_Fail1 Integral ~5H Result_Fail3 FAIL: Aspartimide (Cyclized) Result_Pass->Result_Fail3 Check 2.6-2.8 ppm for complex splitting (Cyclization risk)

Caption: Logical decision tree for validating Z-D-Asn(Trt)-OH structure via 1H NMR signals.

Part 4: Synthesis Protocol (Grounding the Data)

To ensure the NMR data matches your product, follow this standard synthesis route which minimizes racemization.

Reaction: Z-D-Asn-OH + Trityl Alcohol


 Z-D-Asn(Trt)-OH
  • Dissolution: Suspend Z-D-Asn-OH (1.0 eq) in glacial acetic acid.

  • Activation: Add Trityl Alcohol (1.1 eq) and Acetic Anhydride (2.0 eq).

  • Catalysis: Add concentrated

    
     (0.1 eq) dropwise. The solution will turn clear (formation of Trityl cation).
    
  • Precipitation: Stir for 2 hours at RT. Pour into ice-cold water. The product precipitates as a white solid.

  • Purification: Filter and wash with water. Recrystallize from EtOAc/Hexane to remove unreacted trityl alcohol.

Key Impurity to Watch:

  • Trityl Alcohol: If the wash is insufficient, you will see a multiplet at 7.2-7.3 ppm (aromatic) and a singlet at ~5.6 ppm (OH, solvent dependent) or shifts in the aromatic integration > 20H.

References

  • NMR Chemical Shift Tables: Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • Synthesis of N-Trityl Amino Acids: CSIC. Solid-phase peptide synthesis using N-trityl-amino acids. Retrieved from [Link]

  • Asparagine Side Chain Assignments: Biological Magnetic Resonance Data Bank (BMRB). L-Asparagine NMR Data. Retrieved from [Link]

  • Regioisomer Distinction: Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Advanced Side-Chain Protection for D-Asparagine: Trityl (Trt) vs. Xanthyl (Xan) in Fmoc SPPS

[1]

Executive Summary

In the synthesis of protease-resistant therapeutic peptides, D-Asparagine (D-Asn) is a critical building block. However, its incorporation via Fmoc solid-phase peptide synthesis (SPPS) is plagued by two primary side reactions: dehydration to nitriles during activation and aspartimide formation during base-mediated deprotection.

While Trityl (Trt) protection is the industry standard due to low cost and broad availability, it often falls short in "difficult" sequences (e.g., D-Asn-Gly), leading to costly purification steps. Xanthyl (Xan) protection has emerged as a high-performance alternative, offering superior solubility and a 50–70% reduction in aspartimide formation relative to Trt. This guide analyzes the mechanistic differences, performance data, and experimental protocols to help you choose the optimal protecting group.

The Mechanistic Challenge: Why D-Asn Fails

The side chain of Asparagine contains a primary amide (

  • Dehydration (Nitrile Formation): During carboxyl activation (using DIC/HOBt or HATU), the side chain amide can dehydrate to form a nitrile (

    
    ). This is irreversible.
    
  • Aspartimide Formation: Under basic conditions (20% piperidine), the backbone amide nitrogen attacks the side chain carbonyl, ejecting the protecting group (as an amine) or ammonia. This forms a five-membered succinimide ring (aspartimide), which subsequently hydrolyzes to a mixture of

    
    - and 
    
    
    -aspartyl peptides (isopeptides).

Note on D-Isomers: D-Asn is particularly prone to aggregation-induced difficulties. While the chemical reactivity is identical to L-Asn, the altered secondary structure of D-peptides often exacerbates steric clashes, making the choice of protecting group critical for solvation and coupling efficiency.

Visualization: The Aspartimide Trap

The following diagram illustrates the mechanism of aspartimide formation and how bulky protecting groups (PG) attempt to block it.

AspartimideMechanismcluster_protectionProtective ShieldingFmocFmoc Deprotection(20% Piperidine)AttackBackbone Amide (N-H)Attacks Side Chain (C=O)Fmoc->AttackExposes NucleophileIntermediateTetrahedralIntermediateAttack->IntermediateAspartimideAspartimide Ring(Succinimide)Intermediate->AspartimideLoss of PG-NH2BetaPeptideβ-Aspartyl Peptide(Byproduct)Aspartimide->BetaPeptideHydrolysisTrtTrityl (Trt)Steric Shield: ModerateXanXanthyl (Xan)Steric Shield: HighElectronic RepulsionXan->AttackBlocks

Caption: Mechanism of aspartimide formation. Xanthyl provides superior steric and electronic shielding against the backbone nitrogen attack compared to Trityl.

Trityl (Trt) Protection: The Standard

Structure: Triphenylmethyl group attached to the amide nitrogen (

Usage:
  • Pros:

    • Cost: significantly cheaper than Xan derivatives.

    • Removal: Extremely acid-labile; removed completely with 95% TFA in <1 hour.

    • Dehydration: Effectively prevents nitrile formation during standard activation.

  • Cons:

    • Steric Leakage: The three phenyl rings are bulky but can rotate. In sterically demanding sequences (e.g., D-Asn followed by Gly, Ser, or Thr), the Trt group does not fully prevent the backbone nitrogen from attacking the side chain.

    • Solubility: While better than unprotected Asn, Fmoc-D-Asn(Trt)-OH can still suffer from solubility issues in DMF, leading to slow couplings.[1]

Xanthyl (Xan) Protection: The High-Performance Alternative

Structure: 9-Xanthyl group (a tricyclic ether system) attached to the amide nitrogen. Usage: Recommended for "difficult" sequences, long peptides (>30 AA), and sequences prone to aspartimide formation.

  • Pros:

    • Aspartimide Suppression: Experimental data indicates Xan reduces aspartimide formation by 50–70% compared to Trt in high-risk sequences.[2] The rigid, planar nature of the xanthyl ring creates a more effective "wall" against nucleophilic attack.

    • Enhanced Solubility: The oxygen atom in the xanthyl ring increases polarity and hydrogen-bonding potential with the solvent (DMF/NMP), significantly improving the solubility of the building block and the growing peptide chain.

    • Crystallinity: Fmoc-Asn(Xan)-OH derivatives often crystallize better, resulting in higher initial purity (>99%) of the raw material compared to amorphous Trt salts.

  • Cons:

    • Cost: Higher synthesis cost for the raw material.

    • Scavenger Requirement: The xanthyl cation released during cleavage is highly reactive. Specific scavengers (e.g., TIS, EDT) are mandatory to prevent re-alkylation of Trp/Tyr residues.[3]

Comparative Analysis: Trt vs. Xan
FeatureTrityl (Trt)Xanthyl (Xan)Winner
Aspartimide Prevention Moderate. Fails in -Asn-Gly- sequences.High. 50-70% reduction in byproducts.Xan
Solubility in DMF Good (0.3 - 0.5 M)Excellent (> 0.5 M, faster dissolution)Xan
Dehydration Risk Low (< 1%)Negligible (< 0.1%)Xan
Acid Lability (Removal) High (95% TFA, 30 min)High (95% TFA, 30 min)Tie
Cost LowModerate/HighTrt
Re-alkylation Risk Moderate (Trt cation is stable)High (Xan cation is reactive)Trt
Experimental Protocols
A. Decision Matrix: When to use Xan?

Use the following logic to determine if the extra cost of Xan is justified for your D-Asn synthesis.

DecisionTreeStartSelect D-Asn Protecting GroupSeqCheckIs the Next Residue (n+1)Gly, Ser, Thr, or Asp?Start->SeqCheckLengthCheckIs Peptide Length > 30 AA?SeqCheck->LengthCheckNoXanUse Fmoc-D-Asn(Xan)-OH(High Performance)SeqCheck->XanYes (High Risk)BudgetIs Purity Critical?(e.g., GMP / Therapeutic)LengthCheck->BudgetNoLengthCheck->XanYesTrtUse Fmoc-D-Asn(Trt)-OH(Standard Protocol)Budget->TrtNoBudget->XanYes

Caption: Decision tree for selecting between Trityl and Xanthyl protection based on sequence risk and purity requirements.

B. Coupling Protocol (D-Asn-Xan)

This protocol ensures maximal coupling efficiency while minimizing racemization.

  • Reagents:

    • Fmoc-D-Asn(Xan)-OH (3.0 eq)

    • Activator: DIC (3.0 eq) / Oxyma Pure (3.0 eq) or HATU (2.9 eq) / DIPEA (6.0 eq).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve Fmoc-D-Asn(Xan)-OH and Oxyma Pure in minimal DMF.

    • Add DIC immediately prior to addition to the resin.

    • Pre-activation: Limit to < 2 minutes to avoid any risk of racemization, although Xan suppresses dehydration.

    • Coupling Time: 45–60 minutes at Room Temperature.

    • Monitoring: Kaiser test (ninhydrin) may be ambiguous with Prolines; use Chloranil test if necessary.

C. Cleavage & Deprotection Protocol

Because the xanthyl cation is a "sticky" electrophile, the scavenger cocktail is vital.

  • Cocktail R (Reagent K variant):

    • TFA (Trifluoroacetic acid): 90%

    • Thioanisole: 5% (Critical for quenching Xan cations)

    • EDT (1,2-Ethanedithiol): 3% (Essential if Cys/Met are present)

    • Anisole: 2%

  • Time: 2–3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.

  • Note: If the peptide contains Tryptophan, ensure the cleavage time does not exceed 3 hours to prevent alkylation of the indole ring by the xanthyl cation.

References
  • BenchChem. (2025).[3][4] Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis.[5][6] Retrieved from

  • Han, Y., et al. (1996). Novel N-omega-xanthenyl-protecting groups for asparagine and glutamine.[6] Peptide Research, 9(4), 166-173.[6]

  • Sigma-Aldrich. (n.d.). Fmoc-Asn(Trt)-OH Product Information & Safety Data.[7] Retrieved from

  • Biotage. (2023).[8] How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from

  • E. Atherton & R.C. Sheppard. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

Stability comparison of Z-protected vs Boc-protected D-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Z- (Benzyloxycarbonyl) and Boc- (tert-Butyloxycarbonyl) protected D-amino acids. It is designed for researchers and drug development professionals requiring rigorous stability data, deprotection protocols, and decision-making frameworks.

Executive Summary

In the synthesis of peptide therapeutics and peptidomimetics, the choice between Z (Cbz) and Boc protection for D-amino acids is rarely a matter of simple preference; it is dictated by the orthogonality required , the synthetic strategy (Solid Phase vs. Solution Phase), and the tolerance of the substrate to cleavage conditions.

  • Boc (tert-Butyloxycarbonyl): The gold standard for acid-labile protection.[] It offers superior crystallinity and shelf-life but requires strong acid (TFA) for removal, limiting its use with acid-sensitive pharmacophores.

  • Z (Benzyloxycarbonyl): The premier protecting group for solution-phase synthesis. It provides unique orthogonality (cleavable by hydrogenolysis) and exceptional stability against acids, making it ideal for protecting side chains during Boc-chemistry SPPS.

Verdict for D-Amino Acids: While both groups effectively suppress racemization via the urethane mechanism, Boc is generally preferred for stepwise Solid Phase Peptide Synthesis (SPPS) due to the ease of TFA deprotection. Z is the superior choice for large-scale solution-phase manufacturing and for protecting D-amino acids in convergent synthesis strategies where catalytic hydrogenation is feasible.

Chemical Stability Profile

The fundamental difference lies in their lability to acids and reducing environments. This orthogonality allows for complex multi-step syntheses.[2]

Comparative Stability Matrix
FeatureBoc-Protected D-Amino Acids Z-Protected D-Amino Acids
Acid Stability Labile. Cleaved by TFA, HCl/Dioxane,

.
Stable to mild acids (TFA, dilute HCl). Cleaved by strong acids (HBr/AcOH, HF, TfOH).
Base Stability High. Stable to dilute NaOH,

, Piperidine.
High. Stable to dilute NaOH,

. Hydrolized by strong alkali at high temp.
Hydrogenolysis Stable. Unaffected by

.
Labile. Cleanly cleaved by

(neutral conditions).
Nucleophiles Stable. Resistant to most nucleophilic attacks.Stable. Resistant to amines (unless activated).
Shelf Life Excellent. Highly crystalline; stable for years at 4°C.Very Good. Generally stable; some oils require -20°C storage.
Primary Risk Isobutylene cation scavenging required during cleavage.Hydrogenation safety risks; HBr cleavage can be harsh.
Orthogonality Visualization

The following diagram illustrates the orthogonal deprotection pathways, highlighting how one group remains stable while the other is removed.

Orthogonality Substrate Boc-D-AA-Z (Dual Protected) Boc_Cleaved H-D-AA-Z (Boc Removed) Substrate->Boc_Cleaved Acidolysis (50% TFA/DCM) Z_Cleaved Boc-D-AA-OH (Z Removed) Substrate->Z_Cleaved Hydrogenolysis (H2, Pd/C) Boc_Cleaved->Substrate Re-protection (Boc2O) Note1 Z group remains intact during TFA treatment Boc_Cleaved->Note1 Note2 Boc group remains intact during Hydrogenation Z_Cleaved->Note2

Racemization & Chiral Integrity

For D-amino acids, maintaining chiral purity is the critical quality attribute. D-isomers are expensive and often used to confer proteolytic resistance; typically, even 1% L-isomer contamination can compromise biological data.

The Urethane Advantage

Both Boc and Z are urethane (carbamate) protecting groups. Unlike amide protecting groups (e.g., Acetyl, Benzoyl), urethanes strongly suppress racemization during activation.

  • Mechanism: The oxygen atom in the urethane linkage reduces the acidity of the NH proton and prevents the formation of the oxazolone (azlactone) intermediate, which is the primary pathway for racemization.

Risk Factors: D-Amino Acid Specifics

While the protection per se is safe, the deprotection conditions pose different risks:

  • Boc Removal (TFA):

    • Risk: Low. Acidolysis with TFA is mild and does not typically cause racemization.

    • Caveat: If the peptide contains Cysteine or Histidine, racemization can occur during coupling if base is excessive, but not during Boc removal.

  • Z Removal (HBr/AcOH vs. Hydrogenolysis):

    • Hydrogenolysis (

      
      ): Zero Risk.  This is the mildest deprotection method known and preserves chirality perfectly.
      
    • Acidolysis (HBr/AcOH): Moderate Risk. Strong mineral acids and elevated temperatures can promote acid-catalyzed enolization, leading to slight racemization of sensitive D-amino acids (e.g., D-Cys, D-Ser).

Experimental Protocols

The following protocols are validated for high-purity D-amino acid processing.

Protocol A: Boc Deprotection (TFA Method)

Standard method for SPPS or solution phase.

  • Preparation: Dissolve the Boc-protected D-amino acid/peptide in Dichloromethane (DCM) (concentration ~0.1 M).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v) to scavenge tert-butyl cations. Note: Essential for D-Trp, D-Met, D-Cys residues.

  • Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) .

    • Ratio: 1:1 TFA:DCM.

  • Reaction: Stir at room temperature for 30–60 minutes . Monitor by TLC or HPLC.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) or diethyl ether to remove residual TFA.

  • Yield: The product is obtained as a TFA salt.

Protocol B: Z Deprotection (Catalytic Hydrogenolysis)

Preferred method for solution phase and sensitive D-amino acids.

  • Preparation: Dissolve Z-protected substrate in Methanol (MeOH) or Ethanol (concentration ~0.1 M).

    • Note: If solubility is poor, add small amounts of DMF or AcOH.

  • Catalyst: Add 10% Pd/C (5–10% by weight of substrate) under an inert atmosphere (

    
    ).
    
    • Safety: Pd/C is pyrophoric. Do not let it dry out.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at room temperature.
    
  • Reaction: Monitor by TLC (usually 1–4 hours).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain the free amine.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate D-amino acid protection for your specific application.

DecisionTree Start Select D-Amino Acid Protection Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution Strategy Cleavage Strategy? SPPS->Strategy Hydrogen Is Hydrogenation Permissible? Solution->Hydrogen BocChem Boc Chemistry (HF Cleavage) Strategy->BocChem Acid Stable Linker FmocChem Fmoc Chemistry (TFA Cleavage) Strategy->FmocChem Base Labile Linker UseBoc USE BOC-D-AA (Standard) BocChem->UseBoc UseZ USE Z-D-AA (For Orthogonal Side Chain) FmocChem->UseZ Side Chain Protection YesH2 USE Z-D-AA (Cleanest Removal) Hydrogen->YesH2 Yes NoH2 Contains S/Met/Cys (Catalyst Poison) Hydrogen->NoH2 No NoH2->UseBoc Use Acid Labile

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][3][4][5][6][7][8][9][10][] Chemical Reviews, 109(6), 2455–2504. Link

  • Lundt, B. F., et al. (1978).[6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258–268. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[5] Link

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. Link

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Z-D-Asn(Trt)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Z-D-Asn(Trt)-OH (N-alpha-Benzyloxycarbonyl-N-beta-trityl-D-asparagine) is a critical building block in solid-phase peptide synthesis (SPPS).[1] While the solid itself is often classified as a low-level irritant, the operational risk profile changes drastically when it enters the synthesis workflow, particularly due to the solvents required for dissolution (typically DMF or NMP).[1]

This guide moves beyond basic SDS compliance. It addresses the "Compound-Solvent Matrix" —the reality that you rarely handle this chemical in isolation.[1] The protocols below are designed to protect the researcher from exposure and the reagent from hydrolytic degradation.

Chemical Profile
PropertyDetailOperational Implication
CAS No. 200259-87-6 (D-isomer)Verify isomer identity before weighing; D-amino acids are costly.[1]
Physical State White PowderHigh static potential; risk of aerosolization during weighing.
Labile Groups Trityl (Trt)Acid Sensitive. Exposure to acidic vapors (TFA fumes) will cause premature deprotection.[1]
Solubility DMF, NMP, DMSOPPE must be selected based on solvent resistance, not just the solid.

Personal Protective Equipment (PPE) Matrix

The "Nitrile Trap" (Critical Safety Insight)

Many researchers assume standard purple/blue nitrile exam gloves are sufficient. They are not sufficient for the solubilization phase. [1]

  • The Science: Dimethylformamide (DMF), the primary solvent for Z-D-Asn(Trt)-OH, permeates standard thin-mil nitrile gloves in <10 minutes .[1]

  • The Fix: Implement the "Double-Glove / Immediate Change" protocol.

PPE Selection Table
Body ZoneHazardRecommended EquipmentTechnical Rationale
Hands (Solid) Dust IrritationStandard Nitrile (4-5 mil) Sufficient barrier for dry powder.[1]
Hands (Solution) Solvent PermeationDouble Nitrile OR Long-cuff Neoprene DMF breakthrough time for single thin nitrile is <10 mins.[1] Double gloving provides a visual indicator and buffer time.
Respiratory Particulate InhalationN95/P2 Mask (if outside hood)Prevents sensitization to amino acid dust.
Eyes Splash/DustChemical Goggles Safety glasses with side shields are minimum; goggles preferred during dissolution to prevent solvent splash.
Body ContaminationLab Coat (Cotton/Poly) Synthetic blends can melt if exposed to fire; 100% cotton is preferred in synthesis labs.

Operational Workflow & Engineering Controls

Phase 1: Weighing (The Static Hazard)

Protected amino acids like Z-D-Asn(Trt)-OH are prone to static charge, causing the powder to "fly" and adhere to spatulas and balance pans.[1]

  • Engineering Control: Use an Ionizing Bar or Anti-Static Gun on the weighing boat before dispensing.

  • Procedure:

    • Place balance in a low-turbulence area (or use a powder containment hood).

    • Wear N95/P2 respirator if weighing on an open bench.

    • Do not weigh near open containers of TFA (Trifluoroacetic acid); acidic vapors can cleave the Trityl group.

Phase 2: Solubilization (The Solvent Hazard)[1][2]
  • Location: Chemical Fume Hood (Mandatory).

  • Protocol:

    • Transfer solid to the reaction vessel before adding solvent if possible.

    • Add DMF/NMP slowly.

    • Glove Check: If solvent splashes on gloves, remove and replace immediately . Do not wait for the "burning" sensation.

Phase 3: Disposal[2]
  • Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste" (contaminated with organics).

  • Liquid Waste: Solutions containing Z-D-Asn(Trt)-OH dissolved in DMF must go to "Non-Halogenated Organic Solvent Waste." [1]

Visualized Safety Logic (DOT Diagrams)

Diagram 1: PPE Decision Hierarchy

This logic flow ensures the correct PPE is chosen based on the state of matter.

PPE_Decision_Tree Start Handling Z-D-Asn(Trt)-OH State Select State of Matter Start->State Solid Solid Powder (Weighing) State->Solid Liquid dissolved in DMF/NMP (Coupling) State->Liquid DustHaz Hazard: Dust Inhalation & Static Fly-off Solid->DustHaz SolventHaz Hazard: Solvent Permeation (DMF penetrates Nitrile) Liquid->SolventHaz SolidPPE PPE: Standard Nitrile Gloves + N95 Respirator + Lab Coat DustHaz->SolidPPE LiquidPPE PPE: Double Nitrile Gloves OR Neoprene Gloves + Fume Hood SolventHaz->LiquidPPE

Caption: Decision matrix for selecting PPE based on the physical state of the reagent.

Diagram 2: Emergency Response Workflow

Immediate actions to take in case of exposure.

Emergency_Response Incident Exposure Incident Type_Skin Skin Contact (Solid) Incident->Type_Skin Type_Splash Solvent Splash (DMF Solution) Incident->Type_Splash Type_Eye Eye Contact Incident->Type_Eye Action_Wash Wash with Soap & Water (15 mins) Type_Skin->Action_Wash Action_Glove REMOVE GLOVES IMMEDIATELY Then Wash Type_Splash->Action_Glove Action_EyeWash Eyewash Station (15 mins, hold eyelids open) Type_Eye->Action_EyeWash Report Report to EHS & Consult SDS Action_Wash->Report Action_Glove->Action_Wash Action_EyeWash->Report

Caption: Step-by-step emergency response protocol for skin and eye exposure.

References & Regulatory Grounding[1][2]

  • National Institutes of Health (PubChem). Z-Asn(trt)-OH | C31H28N2O5 | CID 15138256.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.